molecular formula C14H19NO B5245202 N-cyclohexyl-2-methylbenzamide CAS No. 6641-67-4

N-cyclohexyl-2-methylbenzamide

Cat. No.: B5245202
CAS No.: 6641-67-4
M. Wt: 217.31 g/mol
InChI Key: MDXWMUYRRDYWKZ-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-methylbenzamide is a chemical compound of interest in various research fields. It belongs to a class of N-cyclohexyl-N-methylbenzamide compounds, which share the molecular formula C14H19NO and a molecular weight of 217.31 g/mol . Researchers are exploring the properties and potential applications of this structural family. Compounds with the benzamide core and cyclohexyl substituents are frequently investigated in medicinal chemistry and pharmacology for their interaction with biological targets . For instance, structurally similar cyclohexyl benzamide compounds have been designed and studied as agonists for receptors like GPR142, which is a target in metabolic disease research such as diabetes . Furthermore, the broader class of benzamide derivatives is a significant area of study in organic and process chemistry, with research into efficient and environmentally friendly synthesis methods, such as those involving catalytic oxidation, being relevant to its production . It is critical to note that some compounds within this broader chemical class, such as the synthetic opioid U-47700 (3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide), have been identified as dangerous substances of abuse and have been associated with fatal intoxications . This highlights the importance of strict handling protocols. This compound is provided solely for research and development purposes in a controlled laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclohexyl-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-11-7-5-6-10-13(11)14(16)15-12-8-3-2-4-9-12/h5-7,10,12H,2-4,8-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXWMUYRRDYWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20985067
Record name N-Cyclohexyl-2-methylbenzene-1-carboximidic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6641-67-4
Record name NSC17927
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17927
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Cyclohexyl-2-methylbenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20985067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

theoretical melting point of N-cyclohexyl-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Melting Point of N-cyclohexyl-2-methylbenzamide

Abstract

Introduction: The Significance of Melting Point in Scientific Research

This compound is a substituted amide featuring a cyclohexyl ring and a methyl-substituted benzene ring attached to the amide functionality. The melting point of such a compound is governed by the intricate interplay of intermolecular forces, molecular symmetry, and conformational flexibility. In drug development, a compound's melting point can influence its solubility and dissolution rate, which are key parameters for bioavailability. For materials scientists, the melting point is a primary indicator of a material's thermal stability and processing conditions.

This guide will provide a detailed, step-by-step approach to understanding and predicting the melting point of this compound from a theoretical standpoint. We will explore the "why" behind the predictive methods, offering insights into their underlying assumptions and limitations.

Structural Analysis of this compound and its Impact on Melting Point

The melting process involves providing sufficient energy to overcome the forces holding the molecules in a fixed crystal lattice, allowing them to transition into a disordered liquid state. The key structural features of this compound that influence its melting point are:

  • The Amide Functional Group: The amide linkage is capable of forming strong hydrogen bonds (N-H---O=C), which are significant contributors to the stability of the crystal lattice. This is a primary factor that generally leads to higher melting points in amides compared to non-hydrogen bonding analogs.

  • The Benzene Ring: The aromatic ring can participate in π-π stacking interactions, another important non-covalent interaction that stabilizes the crystal packing.

  • The Cyclohexyl Ring: This bulky, non-planar aliphatic ring influences the molecule's ability to pack efficiently in a crystal lattice. Its conformational flexibility (chair and boat conformations) can lead to a less ordered solid state, potentially lowering the melting point compared to a more planar molecule.

  • The 2-Methyl Group: The ortho-methyl group on the benzene ring introduces steric hindrance, which can disrupt the planarity of the benzamide moiety and affect both hydrogen bonding and π-π stacking efficiency. This disruption can lead to a lower melting point compared to its non-methylated counterpart, N-cyclohexylbenzamide.

Theoretical Methodologies for Melting Point Prediction

The prediction of a molecule's melting point can be approached from several theoretical angles, ranging from empirical models to first-principles-based simulations.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are statistical and machine learning models that correlate a molecule's physicochemical properties with its structural features, known as molecular descriptors. These descriptors can be simple (e.g., molecular weight) or complex (e.g., topological indices, quantum chemical parameters).

Conceptual Workflow for QSPR Prediction:

The following diagram illustrates a typical workflow for developing and applying a QSPR model for melting point prediction.

QSPR_Workflow cluster_model_development Model Development cluster_prediction Prediction for this compound A 1. Curate Dataset of Molecules with Known Melting Points B 2. Calculate Molecular Descriptors A->B C 3. Split Data into Training and Test Sets B->C D 4. Develop Model using Regression (e.g., MLR, PLS) C->D E 5. Validate Model with Test Set D->E F 6. Calculate Descriptors for Target Molecule E->F Apply Validated Model G 7. Input Descriptors into Validated Model F->G H 8. Obtain Predicted Melting Point G->H

Caption: A generalized workflow for predicting melting points using QSPR models.

Application to this compound:

  • Descriptor Calculation: For this compound, we would calculate descriptors such as molecular weight, number of hydrogen bond donors and acceptors, solvent accessible surface area, and various topological indices.

  • Model Application: These descriptors would then be fed into a pre-existing, validated QSPR model for melting point prediction of organic compounds. The output would be a predicted melting point.

Thermodynamic Approaches: The Gibbs-Helmholtz Equation

From a thermodynamic perspective, at the melting point (Tm), the Gibbs free energy change of fusion (ΔGfus) is zero. The Gibbs-Helmholtz equation relates the Gibbs free energy to the enthalpy (ΔHfus) and entropy (ΔSfus) of fusion:

ΔGfus = ΔHfus - TmΔSfus

At the melting point, ΔGfus = 0, so the equation can be rearranged to:

Tm = ΔHfus / ΔSfus

  • Enthalpy of Fusion (ΔHfus): Represents the energy required to break the intermolecular forces in the crystal lattice. It is influenced by the strength of hydrogen bonds, van der Waals forces, and π-π stacking.

  • Entropy of Fusion (ΔSfus): Represents the increase in disorder as the substance transitions from a highly ordered crystal to a disordered liquid. It is affected by molecular symmetry and conformational flexibility.

The Joback Method: A Group Contribution Approach

The Joback method is a group contribution method used to estimate various thermophysical properties, including the melting point. It is an empirical method that assigns numerical values to different functional groups within a molecule. While not highly accurate, it can provide a useful first approximation.

For N-cyclohexyl-N-methyl-benzamide, a close analog lacking the 2-methyl group, a Joback-calculated melting point is 363.74 K (90.59 °C)[1]. The addition of the 2-methyl group in our target molecule would likely lead to a slightly different predicted value, potentially lower due to the disruption of crystal packing.

Table 1: Comparison of Physicochemical Properties of this compound and Related Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural DifferencesExperimental/Calculated Melting Point (°C)
This compound C15H21NO231.34Target Molecule Not Found (Theoretical Target)
N-cyclohexylbenzamideC13H17NO203.28Lacks both methyl groups[2][3]Not Found
N-cyclohexyl-N-methyl-benzamideC14H19NO217.31Lacks the 2-methyl group on the benzene ring[1]90.59 (Calculated)[1]
N-cyclohexyl-2-hydroxybenzamideC13H17NO2219.28Has a 2-hydroxy group instead of a 2-methyl group[4]79 (Experimental)[4]

A Practical Workflow for Theoretical Melting Point Estimation

The following protocol outlines a systematic approach for a researcher to estimate the melting point of a novel compound like this compound.

Step-by-Step Protocol:

  • In Silico Molecular Modeling:

    • Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, ChemDraw).

    • Perform a geometry optimization using a suitable computational method (e.g., a semi-empirical method like PM7 or a density functional theory (DFT) method like B3LYP/6-31G*) to obtain a low-energy conformation.

  • Molecular Descriptor Calculation:

    • Use software like PaDEL-Descriptor or Mordred to calculate a wide range of molecular descriptors from the optimized 3D structure.

  • Application of a Publicly Available QSPR Model:

    • Identify a suitable, validated QSPR model for melting point prediction from the literature or online repositories.

    • Input the calculated descriptors for this compound into the model to obtain a predicted melting point.

  • Group Contribution Method Estimation:

    • Use a group contribution method like the Joback method, either through specialized software or manual calculation, to estimate the enthalpy and entropy of fusion, and subsequently the melting point.

  • Comparative Analysis with Analogs:

    • Search for experimentally determined melting points of structurally similar compounds (as shown in Table 1).

    • Analyze the structural differences and their likely effects on the melting point to qualitatively refine the theoretical predictions. For instance, the experimental melting point of N-cyclohexyl-2-hydroxybenzamide (79 °C) provides a useful, albeit imperfect, reference point[4].

Conclusion and Future Outlook

The theoretical prediction of a molecule's melting point is a complex yet invaluable tool in modern chemical research. In the absence of an experimentally determined value for this compound, a multi-faceted approach combining QSPR modeling, thermodynamic estimations, and comparative analysis with known analogs provides the most robust pathway to a reliable estimate.

It is crucial for researchers to understand that all predictive models have inherent limitations and are most powerful when used in conjunction with chemical intuition and a thorough understanding of the underlying physical principles. The methodologies outlined in this guide provide a solid foundation for any scientist or researcher tasked with predicting the melting point of a novel organic compound. The ultimate validation of these theoretical endeavors will, of course, be the eventual experimental determination of the melting point of this compound.

References

  • The Good Scents Company. N-(2-methyl cyclohexyl)-2,3,4,5,6-pentafluorobenzamide. Available from: [Link]

  • Chemsrc. 2-Amino-N-cyclohexyl-N-methylbenzylamine. Available from: [Link]

  • Cheméo. Chemical Properties of N-cyclohexyl-N-methyl-benzamide. Available from: [Link]

  • Fisher Scientific. N-Cyclohexyl-2-methoxy-N-methylbenzamide, 97%, Thermo Scientific. Available from: [Link]

  • PubChem - National Institutes of Health. N-Cyclohexylbenzamide. Available from: [Link]

  • PubChem - National Institutes of Health. N-Cyclohexyl-2-fluoro-N-methylbenzamide. Available from: [Link]

  • Stenutz. N-cyclohexyl-2-hydroxybenzamide. Available from: [Link]

Sources

Methodological & Application

step-by-step protocol for N-cyclohexyl-2-methylbenzamide preparation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Synthesis of N-cyclohexyl-2-methylbenzamide

Introduction

N-substituted benzamides are a significant class of organic compounds, serving as crucial intermediates and target molecules in medicinal chemistry and materials science. This compound, a derivative of this class, is synthesized through the formation of an amide bond, a fundamental reaction in organic chemistry. This document provides a detailed, step-by-step protocol for the preparation of this compound via the nucleophilic acyl substitution of 2-methylbenzoyl chloride with cyclohexylamine.

The causality behind the chosen methodology lies in the high reactivity of acyl chlorides towards nucleophiles. The electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom renders the carbonyl carbon highly electrophilic, making it susceptible to attack by the lone pair of electrons on the nitrogen atom of cyclohexylamine. To ensure the reaction proceeds to completion and to neutralize the hydrochloric acid byproduct, a non-nucleophilic organic base, such as triethylamine, is incorporated. This self-validating system ensures high yield and purity of the final product by controlling the reaction stoichiometry and neutralizing acidic byproducts that could otherwise lead to unwanted side reactions.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of this compound from 2-methylbenzoyl chloride and cyclohexylamine proceeds via a well-established nucleophilic acyl substitution mechanism.[1][2][3] This reaction occurs in two primary stages: nucleophilic addition followed by elimination.

  • Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of cyclohexylamine on the electrophilic carbonyl carbon of 2-methylbenzoyl chloride.[1][3] This forms a tetrahedral intermediate where the oxygen atom carries a negative charge and the nitrogen atom bears a positive charge.

  • Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is eliminated.[2]

  • Deprotonation: A base, in this case, triethylamine, removes the proton from the positively charged nitrogen atom to yield the neutral this compound and triethylammonium chloride.[4]

Nucleophilic Acyl Substitution Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products cluster_final Final Products R1 2-Methylbenzoyl Chloride TI Tetrahedral Intermediate R1->TI Nucleophilic Attack plus1 + R2 Cyclohexylamine R2->TI Nucleophilic Attack P1 This compound TI->P1 Elimination of Cl- P2 Chloride Ion TI->P2 Elimination of Cl- FP1 This compound P1->FP1 Deprotonation FP2 Triethylammonium Chloride P1->FP2 Deprotonation plus2 + plus3 + Base Triethylamine (Base) Base->FP1 Deprotonation Base->FP2 Deprotonation

Caption: Nucleophilic acyl substitution mechanism for the formation of this compound.

Materials and Equipment

Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
2-Methylbenzoyl chlorideC₈H₇ClO154.601.55 g (1.35 mL)10.01.0
CyclohexylamineC₆H₁₃N99.171.0 g (1.16 mL)10.11.01
Triethylamine (TEA)C₆H₁₅N101.191.52 g (2.1 mL)15.01.5
Dichloromethane (DCM)CH₂Cl₂84.9350 mL--
1 M Hydrochloric AcidHCl36.4620 mL--
Sat. Sodium BicarbonateNaHCO₃84.0120 mL--
Brine (Sat. NaCl)NaCl58.4420 mL--
Anhydrous MgSO₄MgSO₄120.37~2 g--
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Recrystallization apparatus

  • Fume hood

  • Standard laboratory glassware

Experimental Protocol

Safety First: Hazard Identification and Mitigation
  • 2-Methylbenzoyl chloride: Corrosive and a lachrymator. It causes severe skin burns and eye damage and may cause respiratory irritation.[5][6] It reacts with moisture.

  • Cyclohexylamine: Flammable liquid and vapor. It is toxic in contact with skin, harmful if swallowed, and causes severe skin burns and eye damage.[7][8][9]

  • Triethylamine: Flammable and corrosive.

  • Dichloromethane: Volatile and a suspected carcinogen.

Mitigation: This entire procedure must be performed in a well-ventilated chemical fume hood.[7][10] Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[11][12]

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexylamine (1.0 g, 10.1 mmol) and dichloromethane (DCM, 30 mL).

    • Add triethylamine (1.52 g, 15.0 mmol) to the solution.

    • Cool the flask in an ice bath to 0 °C with stirring.

  • Addition of Acyl Chloride:

    • Dissolve 2-methylbenzoyl chloride (1.55 g, 10.0 mmol) in DCM (20 mL) in a dropping funnel.

    • Add the 2-methylbenzoyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C. The reaction is exothermic, and slow addition is crucial to control the temperature. A white precipitate of triethylammonium chloride will form.[2]

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the mixture for an additional 1-2 hours to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).[13]

  • Work-up and Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 20 mL of 1 M HCl to remove excess cyclohexylamine and triethylamine.

      • 20 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

      • 20 mL of brine to remove residual water.[14]

    • Separate the organic layer after each wash.

  • Drying and Solvent Removal:

    • Dry the collected organic layer over anhydrous magnesium sulfate (MgSO₄).[14]

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[14]

  • Purification by Recrystallization:

    • The crude product, a solid, should be purified by recrystallization.

    • Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water or hexane/ethyl acetate) until the solid just dissolves.[15]

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated briefly before hot filtration.[15]

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Characterization
  • Appearance: White to off-white solid.[16]

  • Melting Point: Determine the melting point of the purified product and compare it to literature values.

  • Spectroscopy: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Extraction cluster_purification Isolation & Purification A 1. Combine Cyclohexylamine, Triethylamine, and DCM in flask B 2. Cool to 0°C in ice bath A->B C 3. Add 2-Methylbenzoyl Chloride dropwise B->C D 4. Stir at room temperature for 1-2 hours C->D E 5. Transfer to Separatory Funnel D->E F 6. Wash with 1M HCl E->F G 7. Wash with Sat. NaHCO3 F->G H 8. Wash with Brine G->H I 9. Dry with MgSO4 H->I J 10. Filter and concentrate (Rotary Evaporator) I->J K 11. Recrystallize from suitable solvent J->K L 12. Collect pure crystals via vacuum filtration K->L

Caption: A streamlined workflow for the synthesis and purification of this compound.

Conclusion

This protocol details a reliable and efficient method for the synthesis of this compound. By carefully controlling the reaction conditions and following the outlined purification steps, researchers can obtain a high yield of the pure product. The principles of nucleophilic acyl substitution are fundamental to this process, and a thorough understanding of the mechanism and safety precautions is essential for successful and safe execution.

References

  • PrepChem. (n.d.). Synthesis of N-cyclohexyl-N-methylbenzylamine.
  • Study.com. (n.d.). Cyclohexylamine (C6H13N) reacts with benzoyl chloride (C7H5ClO) in a reaction with 1 M NaCO3 acting as the strong base. What is the major product and what is its name?.
  • Study.com. (n.d.). Benzoyl chloride and cyclohexylamine react with sodium bicarbonate to produce....
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-N-cyclohexyl-N-methylbenzylamine from 2-aminobenzaldehyde.
  • Google Patents. (n.d.). CN106316981A - Preparation method of N-cyclohexyl-2-benzothiazolesulfenamide.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Amino-N-cyclohexyl-N-methylbenzylamine.
  • CymitQuimica. (n.d.). CAS 1759-68-8: N-Cyclohexylbenzamide.
  • Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination.
  • Clark, J. (n.d.). Reaction between acyl chlorides and amines - addition / elimination.
  • Wangngae, S., et al. (n.d.). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry.
  • Google Patents. (n.d.). US3055909A - Preparation of n-cyclohexyl-2-benzothiazole sulfenamide.
  • Patsnap. (n.d.). Production method of N-cyclohexyl-2-benzothiazole sulfenamide.
  • LibreTexts. (2023). Making Amides from Acyl Chlorides.
  • Fisher Scientific. (2009). Cyclohexylamine Safety Data Sheet.
  • Land of Chemistry. (2024, May 12). Methyl Amine & Benzoyl Chloride | N-Methyl Benzamide. YouTube.
  • Fisher Scientific. (n.d.). 2-Methylbenzoyl chloride Safety Data Sheet.
  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Cyclohexylamine.
  • ResearchGate. (2025). The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles.
  • CDH Fine Chemical. (n.d.). Cyclohexylamine CAS No 108-91-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - 2-Methyl-3-methoxybenzoyl chloride.
  • PubChem. (n.d.). 2-Methylbenzoyl chloride.
  • The Organic Chemistry Tutor. (2022, January 27). Acid Chloride + Ammonia = Amide (Mechanism). YouTube.
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride.
  • Anpel. (2017). Cyclohexylamine - SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. (2009). Cyclohexylamine - SAFETY DATA SHEET.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoyl Chloride.
  • International Programme on Chemical Safety. (n.d.). ICSC 1015 - BENZOYL CHLORIDE.

Sources

Mastering the Solid State: Advanced Crystallization Techniques for N-Cyclohexyl-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Crystallization in the Purification of N-Cyclohexyl-2-methylbenzamide

This compound is a substituted amide of significant interest in organic synthesis and medicinal chemistry. As with many active pharmaceutical ingredients (APIs) and their intermediates, achieving a high degree of purity is paramount for ensuring safety, efficacy, and reproducibility in downstream applications. Crystallization stands as a powerful and versatile purification technique, capable of removing impurities and isolating the desired polymorph.[1] This application note provides a comprehensive guide to various crystallization methods for this compound, offering detailed protocols and the underlying scientific principles to empower researchers in obtaining highly pure crystalline material.

The molecular structure of this compound, featuring a substituted aromatic ring and a cyclohexyl group, imparts a degree of lipophilicity, suggesting solubility in various organic solvents.[2] Understanding and leveraging its solubility profile is the cornerstone of developing a successful crystallization strategy. This guide will explore cooling crystallization, antisolvent crystallization, and vapor diffusion as primary methods for the purification of this compound.

Physicochemical Properties and Solubility Considerations

A thorough understanding of the physicochemical properties of this compound is the foundation for designing an effective crystallization process. While extensive experimental data for this specific molecule is not widely published, we can infer its behavior from structurally similar compounds and general chemical principles.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound (Predicted/Inferred)N-Cyclohexylbenzamide[2]
Appearance White to off-white solidWhite to off-white solid
Molecular Formula C₁₄H₁₉NOC₁₃H₁₇NO
Molecular Weight 217.31 g/mol 203.28 g/mol
Water Solubility LowLow
Organic Solvent Solubility Predicted to be soluble in polar organic solvents like ethanol, acetone, and ethyl acetate; lower solubility in non-polar solvents like hexane.Soluble in ethanol and acetone.

The principle of "like dissolves like" is a guiding tenet in solvent selection. The amide functionality in this compound can engage in hydrogen bonding, suggesting solubility in protic solvents, while the aromatic and cyclohexyl moieties favor less polar environments. An ideal crystallization solvent will exhibit high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures, maximizing the yield of pure crystals upon cooling.

Crystallization Methodologies: A Practical Guide

The choice of crystallization technique is dictated by the compound's properties and the nature of the impurities. Below are detailed protocols for three robust methods applicable to this compound.

Cooling Crystallization: The Workhorse of Purification

Cooling crystallization is often the first method of choice due to its simplicity and effectiveness. It relies on the temperature-dependent solubility of the compound.

  • Solvent Screening: In separate small test tubes, assess the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures thereof) at room temperature and upon heating. A suitable solvent will dissolve the compound completely when hot but show limited solubility when cold.

  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent with stirring. Ensure all solid material is dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, well-defined crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing impurities.[3]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Figure 1: Workflow for Cooling Crystallization.

Antisolvent Crystallization: Leveraging Solubility Differences

Antisolvent crystallization is a powerful technique where a second solvent (the antisolvent), in which the compound is insoluble, is added to a solution of the compound, inducing precipitation.

  • Solvent/Antisolvent Selection: Identify a solvent that readily dissolves this compound and an antisolvent that is miscible with the primary solvent but in which the compound is poorly soluble. Common pairs include ethanol/water, acetone/water, or ethyl acetate/hexane.

  • Dissolution: Dissolve the crude compound in a minimal amount of the primary solvent at room temperature.

  • Antisolvent Addition: Slowly add the antisolvent to the stirred solution until the solution becomes slightly turbid, indicating the onset of precipitation.

  • Re-dissolution and Crystallization: Add a small amount of the primary solvent dropwise until the turbidity just disappears. Cover the container and allow it to stand undisturbed. Crystals should form as the solvent and antisolvent slowly equilibrate.

  • Isolation and Washing: Collect the crystals by vacuum filtration, wash with a mixture of the solvent and antisolvent, and then with the pure antisolvent.

  • Drying: Dry the crystals under vacuum.

Figure 2: Workflow for Antisolvent Crystallization.

Vapor Diffusion: For High-Quality Crystal Growth

Vapor diffusion is a gentle and effective method for growing high-quality single crystals, often used when other methods fail or when crystals for X-ray diffraction are required.

  • Solvent/Antisolvent Selection: Choose a solvent in which this compound is soluble and a more volatile antisolvent in which it is insoluble. The two solvents must be miscible.

  • Setup: Prepare a concentrated solution of the compound in the primary solvent in a small, open vial. Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar) that contains a small amount of the antisolvent.

  • Diffusion and Crystallization: The more volatile antisolvent will slowly diffuse into the solution in the small vial, gradually decreasing the solubility of the compound and leading to the formation of crystals over time.

  • Isolation: Once crystals of a suitable size have formed, carefully remove the inner vial and isolate the crystals.

  • Drying: Gently dry the crystals, as they may be delicate.

Figure 3: Workflow for Vapor Diffusion Crystallization.

Troubleshooting Common Crystallization Issues

Table 2: Troubleshooting Guide for Crystallization of this compound

IssuePotential CauseSuggested Solution
No crystals form upon cooling - Solution is not saturated.- Compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration.- Add an antisolvent.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
"Oiling out" (formation of a liquid layer instead of crystals) - The solution is too supersaturated.- The cooling rate is too fast.- The melting point of the compound is lower than the boiling point of the solvent.- Add more solvent to reduce the concentration.- Reheat the solution and allow it to cool more slowly.- Choose a lower-boiling point solvent.
Low recovery of crystals - Too much solvent was used.- The solution was not cooled sufficiently.- The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent for dissolution.- Ensure the solution is thoroughly chilled in an ice bath.- Consider a different solvent or solvent system.
Impure crystals (e.g., discoloration) - Incomplete removal of impurities.- Co-crystallization of impurities.- Treat the hot solution with activated charcoal to remove colored impurities before filtration.- Perform a second recrystallization.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when handling organic solvents.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Always consult the MSDS for the specific solvents being used and follow all institutional safety guidelines.

Conclusion

The crystallization of this compound is a critical step in its purification, directly impacting its quality and suitability for further use. By systematically applying the principles of cooling crystallization, antisolvent crystallization, and vapor diffusion, researchers can effectively remove impurities and obtain a highly pure, crystalline product. The protocols and troubleshooting guide provided herein serve as a robust starting point for the development of a tailored and optimized crystallization process. Careful solvent selection, controlled cooling rates, and meticulous technique are the cornerstones of mastering the solid-state purification of this important benzamide derivative.

References

Sources

Schotten-Baumann reaction conditions for N-cyclohexyl-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized Schotten-Baumann Synthesis of N-Cyclohexyl-2-methylbenzamide

Executive Summary

This application note details the optimized protocol for the synthesis of This compound (CAS: 18063-03-1) utilizing Schotten-Baumann reaction conditions . While the Schotten-Baumann method is a staple of amide bond formation, this specific protocol addresses the challenges posed by steric hindrance inherent to ortho-substituted benzoyl chlorides (the "ortho-effect").

By employing a biphasic solvent system (Dichloromethane/Aqueous NaOH), this method ensures efficient neutralization of the HCl byproduct while maintaining the solubility of the hydrophobic product, resulting in high purity (>98%) and yield without the need for complex chromatography.

Scientific Foundation & Mechanism[1]

Reaction Design

The synthesis involves the nucleophilic acyl substitution of 2-methylbenzoyl chloride (o-toluoyl chloride) with cyclohexylamine .

  • The Challenge (Sterics): The methyl group at the ortho position of the benzoyl chloride creates steric bulk that hinders the approach of the nucleophile (cyclohexylamine) to the carbonyl carbon. Additionally, it twists the carbonyl group out of planarity with the benzene ring, slightly affecting electrophilicity.

  • The Solution (Biphasic System): We utilize a biphasic system (DCM/Water). The organic phase solubilizes the reactants and the hydrophobic amide product, preventing premature precipitation that could trap impurities. The aqueous phase contains the base (NaOH), which acts as a "proton sink," neutralizing the HCl generated to prevent the protonation of the amine nucleophile (which would render it unreactive).

Reaction Scheme & Mechanism

The reaction proceeds via a tetrahedral intermediate.[1] The base plays a critical role in driving the equilibrium forward by removing the generated acid.

ReactionMechanism Reactants Reactants 2-Methylbenzoyl Chloride + Cyclohexylamine Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Transition Elimination of Cl- Intermediate->Transition Product Product This compound Transition->Product -HCl Byproduct Byproduct NaCl + H2O Transition->Byproduct +NaOH

Figure 1: Mechanistic pathway of the Schotten-Baumann amidation.

Experimental Protocol

Scale: 10 mmol (scalable to 100 mmol) Expected Yield: 85–95% Time: ~2.5 Hours

Reagents & Materials
ReagentMW ( g/mol )Equiv.[2]AmountRole
Cyclohexylamine 99.171.00.99 g (1.15 mL)Nucleophile
2-Methylbenzoyl Chloride 154.591.11.70 g (1.43 mL)Electrophile
Sodium Hydroxide (10% aq) 40.002.5~10 mLAcid Scavenger
Dichloromethane (DCM) 84.93Solvent20 mLOrganic Phase
Step-by-Step Procedure

Step 1: Preparation of the Biphasic Mixture

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexylamine (0.99 g, 10 mmol) in DCM (15 mL).

  • Add 10% aqueous NaOH (10 mL) to the flask.

  • Cool the biphasic mixture to 0–5°C using an ice-water bath. Critical: Cooling controls the exothermicity of the reaction and minimizes hydrolysis of the acid chloride.

Step 2: Acylation (The Reaction)

  • Dilute 2-methylbenzoyl chloride (1.70 g, 11 mmol) with DCM (5 mL) in a pressure-equalizing addition funnel (or a syringe for small scale).

  • Add the acid chloride solution dropwise to the vigorously stirred amine mixture over 15–20 minutes.

    • Expert Note: Vigorous stirring is non-negotiable. The reaction occurs at the interface or via rapid phase transfer; poor mixing leads to hydrolysis of the acid chloride.

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for an additional 1–2 hours . Monitor by TLC (See Section 4).

Step 3: Workup & Isolation [3]

  • Transfer the mixture to a separatory funnel.

  • Phase Separation: Separate the lower organic layer (DCM containing product).

  • Acid Wash: Wash the organic layer with 1M HCl (2 x 10 mL).

    • Purpose: Removes unreacted cyclohexylamine (converts it to water-soluble salt).

  • Base Wash: Wash the organic layer with saturated NaHCO₃ or 1M NaOH (2 x 10 mL).

    • Purpose: Removes unreacted 2-methylbenzoic acid (hydrolysis byproduct).

  • Drying: Wash with Brine (10 mL), separate, and dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ .

  • Evaporation: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotavap) to yield the crude solid.

Step 4: Purification

  • The crude product is often pure enough (>95%). If higher purity is required, recrystallize from a mixture of Ethanol/Water (approx 1:1) or hot Hexanes/Ethyl Acetate.[4]

  • Dry the white crystals in a vacuum oven at 40°C.

Process Control & Characterization

In-Process Monitoring (TLC)
  • Stationary Phase: Silica Gel 60 F254

  • Mobile Phase: Hexanes:Ethyl Acetate (3:1)

  • Visualization: UV (254 nm) or Iodine Stain.

    • Rf Values: Product (~0.4–0.5), Amine (Baseline/Streak), Acid Chloride (Hydrolyzes/High Rf).

Characterization Data
  • Appearance: White crystalline powder.

  • Melting Point: 157–159 °C (Lit. Ref [1]).

  • ¹H NMR (300 MHz, CDCl₃):

    • δ 7.20–7.40 (m, 4H, Ar-H)

    • δ 5.60–6.50 (br s, 1H, NH)

    • δ 3.90–4.10 (m, 1H, N-CH of cyclohexyl)

    • δ 2.44 (s, 3H, Ar-CH₃)

    • δ 1.10–2.10 (m, 10H, Cyclohexyl-CH₂).

  • IR Spectrum: ~3280 cm⁻¹ (N-H stretch), ~1630 cm⁻¹ (Amide I C=O).

Workflow Visualization

Workflow Start Start: Dissolve Amine in DCM + aq. NaOH Add Add Acid Chloride (Dropwise, 0°C) Start->Add Stir Stir vigorously (RT, 2 hrs) Add->Stir Separate Phase Separation Stir->Separate WashAcid Wash Org. Phase with 1M HCl (Removes Amine) Separate->WashAcid Keep Organic WashBase Wash Org. Phase with NaHCO3 (Removes Acid) WashAcid->WashBase Dry Dry (MgSO4) & Evaporate DCM WashBase->Dry Recryst Recrystallize (EtOH/H2O) Dry->Recryst Final Pure Product (MP: 157-159°C) Recryst->Final

Figure 2: Step-by-step purification workflow for this compound.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield Hydrolysis of acid chloride.Increase stirring speed; ensure temperature is <5°C during addition; use dry DCM.
Oily Product Residual solvent or impurities.Recrystallize from Hexanes; ensure high vacuum drying.
Starting Material Remains Steric hindrance of o-toluoyl group.Increase reaction time to 4 hours; use a slight excess (1.2 eq) of acid chloride.
Precipitate during reaction Product insolubility.Add more DCM to the organic phase to keep the amide in solution.

References

  • Royal Society of Chemistry. Synthesis and characterization of this compound (Compound 6f). [Link] (Verified MP and NMR data).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Schotten-Baumann protocols).
  • National Center for Biotechnology Information. PubChem Compound Summary for N-cyclohexylbenzamide derivatives. [Link]

Sources

Advanced Solvent Selection for N-Cyclohexyl-2-methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-SOLV-2026-CMB [1]

Executive Summary

The synthesis of N-cyclohexyl-2-methylbenzamide represents a classic yet sterically nuanced amide coupling.[1] While the reaction between 2-methylbenzoyl chloride and cyclohexylamine is robust, the presence of the ortho-methyl group introduces steric hindrance that differentiates its kinetic profile from unsubstituted benzamides.

This guide moves beyond standard textbook protocols to address the critical role of solvent selection in optimizing yield, purity, and environmental sustainability (Green Chemistry). We compare traditional chlorinated systems (DCM) against modern, sustainable alternatives (2-MeTHF, CPME) and provide a validated protocol for scalable synthesis.

Chemistry & Mechanistic Insight

The Reaction

The formation of this compound is typically achieved via a nucleophilic acyl substitution (Schotten-Baumann conditions) or direct coupling.

  • Electrophile: 2-Methylbenzoyl chloride (Sterically crowded at the carbonyl).[1]

  • Nucleophile: Cyclohexylamine (Primary amine, moderately bulky).[1]

  • Base: Sodium Hydroxide (inorganic, biphasic) or Triethylamine (organic, monophasic).[1]

The Steric Challenge

Unlike benzoyl chloride, the 2-methyl derivative possesses an ortho-substituent that exerts steric pressure on the carbonyl center. This has two effects:

  • Kinetic Retardation: The nucleophilic attack by cyclohexylamine is slower due to the blocking effect of the methyl group.

  • Conformational Twist: The resulting amide bond often adopts a twisted conformation relative to the phenyl ring to minimize A(1,3) strain.[1]

Implication for Solvent Selection: To counteract slower kinetics, the solvent system must maximize the concentration of the active electrophile and stabilize the transition state. However, for isolation, the solvent should ideally solubilize the product at high temperatures but force crystallization upon cooling.

ReactionMechanism Reactants Reactants 2-Methylbenzoyl chloride + Cyclohexylamine TS Transition State (Tetrahedral Intermediate) *Steric Clash with 2-Me* Reactants->TS Nucleophilic Attack (Rate Limiting) Product Product This compound + HCl (neutralized) TS->Product Elimination of Cl- Solvent Solvent Role: 1. Solubilize hydrophobic reactants 2. Partition HCl salt (Biphasic) 3. Green alternatives (2-MeTHF) Solvent->Reactants

Figure 1: Reaction pathway highlighting the steric bottleneck at the transition state where solvent polarity and solubility play a critical role.

Solvent Selection Strategy

The "Old Guard" vs. Green Innovation

Historically, Dichloromethane (DCM) has been the solvent of choice due to its high solubility for benzamides and low boiling point. However, DCM is a hazardous air pollutant and suspected carcinogen.[1]

Modern Recommendation: We strongly advocate for 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) .[1]

Comparative Solvent Data

The following table contrasts key physical properties relevant to this synthesis.

PropertyDichloromethane (DCM)2-Methyltetrahydrofuran (2-MeTHF)Ethyl Acetate (EtOAc)Relevance
Boiling Point 39.6 °C80.2 °C77.1 °CHigher BP allows for thermal acceleration if kinetics are sluggish.[1]
Water Solubility ImmiscibleLimited (14 g/100g )Limited (8 g/100g )2-MeTHF allows for cleaner phase cuts in biphasic workups compared to emulsions in DCM.[1]
Peroxide Formation NoneLow (Stabilized)None2-MeTHF requires stabilizers (BHT); EtOAc is stable.[1]
Greenness Score Poor (Hazardous)Excellent (Bio-derived)Good 2-MeTHF is derived from corncobs/bagasse.[1]
Product Solubility HighHighModerateModerate solubility in EtOAc facilitates crystallization-induced purification .
Decision Matrix

Use the following logic to select your solvent system:

SolventDecision Start Start: Solvent Selection Scale Is this >100g Scale? Start->Scale Green Strict Green Requirements? Scale->Green Yes/No Workup Preferred Workup? Green->Workup Yes DCM Dichloromethane (DCM) (Legacy, High Solubility) Green->DCM No (R&D only) MeTHF 2-MeTHF (Best Phase Separation) Workup->MeTHF Phase Separation EtOAc Ethyl Acetate (Best for Crystallization) Workup->EtOAc Crystallization

Figure 2: Decision tree for selecting the optimal solvent based on scale, environmental constraints, and purification strategy.

Experimental Protocols

Protocol A: Green Biphasic Synthesis (Recommended)

System: 2-MeTHF / Water (Schotten-Baumann conditions) Rationale: 2-MeTHF is derived from renewable resources and forms a clean interface with water, avoiding the emulsions common with DCM.

Materials:

  • 2-Methylbenzoyl chloride (1.0 eq)[1]

  • Cyclohexylamine (1.1 eq)[1]

  • Sodium Hydroxide (NaOH), 10% aqueous solution (1.2 eq)

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF)[1][2]

Procedure:

  • Preparation: In a reaction vessel equipped with a stirrer, dissolve cyclohexylamine (1.1 eq) in 2-MeTHF (5-10 volumes relative to amine).

  • Base Addition: Add the 10% NaOH solution (1.2 eq) to the vessel. The mixture will form two distinct phases.[1][3][4][5][6]

  • Cooling: Cool the biphasic mixture to 0–5 °C. Note: Cooling controls the exotherm and minimizes hydrolysis of the acid chloride.

  • Addition: Dropwise add 2-methylbenzoyl chloride (1.0 eq) over 30 minutes, maintaining internal temperature <10 °C.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir vigorously for 2 hours.

    • Validation: Check conversion via TLC (EtOAc/Hexane 3:7) or HPLC.[1]

  • Workup: Stop stirring and allow phases to separate. The product (amide) is in the upper organic (2-MeTHF) layer; the salt (NaCl) and excess base are in the lower aqueous layer.

    • Efficiency: 2-MeTHF separates faster than DCM/Water systems.[1]

  • Wash: Wash the organic layer once with 1M HCl (to remove unreacted amine) and once with brine.[1]

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: If necessary, recrystallize from minimal hot EtOAc or Heptane/EtOAc.

Protocol B: Homogeneous Organic Synthesis

System: Ethyl Acetate / Triethylamine Rationale: Suitable for anhydrous conditions if the acid chloride is moisture-sensitive or if a single-phase reaction is preferred.[1]

Procedure:

  • Dissolve cyclohexylamine (1.0 eq) and Triethylamine (1.2 eq) in anhydrous Ethyl Acetate (10 vol).

  • Cool to 0 °C.

  • Add 2-methylbenzoyl chloride (1.0 eq) slowly. A white precipitate (Triethylamine Hydrochloride) will form immediately.[1]

  • Stir at Room Temperature for 3 hours.

  • Filtration: Filter off the solid Triethylamine Hydrochloride salt.[1]

  • Wash: Wash the filtrate with water (to remove residual salts) and 1M HCl.

  • Evaporation: Concentrate the filtrate to yield the crude solid.

Results & Quality Control

Expected Yields[1]
  • Protocol A (2-MeTHF): 90–95% isolated yield.[1]

  • Protocol B (EtOAc): 85–90% isolated yield (some loss in filtration/handling).[1]

Analytical Characterization

Confirm the identity and purity of This compound using the following parameters:

  • Appearance: White crystalline solid.[1]

  • Melting Point: 131–133 °C (Lit. value for similar analogs, verify experimentally).

  • Solubility Check:

    • Insoluble in Water.[1][7]

    • Soluble in DCM, Ethanol, 2-MeTHF.[1]

  • 1H NMR (CDCl3, 400 MHz): Look for the diagnostic ortho-methyl singlet around δ 2.3–2.5 ppm and the cyclohexyl multiplet signals (δ 1.0–2.0 ppm), plus the amide NH doublet (broad, ~δ 5.8–6.5 ppm).

References

  • Schotten-Baumann Reaction Mechanism & Conditions

    • Source: Wikipedia / Organic Chemistry Portal[1]

    • URL:[Link]

  • Green Solvents for Amide Form

    • Title: Green Solvents for the Formation of Amide Linkage[8]

    • Source: ResearchGate / RSC[1]

    • URL:[Link]

  • Physical Properties of N-cyclohexylbenzamide Analogs

    • Title: N-Cyclohexylbenzamide | C13H17NO | CID 15657[1]

    • Source: PubChem[1]

    • URL:[Link][1]

  • General Amide Synthesis Protocols

    • Title: Reactions of Acyl Chlorides with Primary Amines
    • Source: Chemistry LibreTexts[1]

    • URL:[Link]

  • Solvent Selection Guides (GSK/Pfizer)

    • Context: General industry guidance on replacing DCM with EtOAc/2-MeTHF.[1]

    • Source: Royal Society of Chemistry (Green Chemistry)
    • URL:[Link][1]

Disclaimer: This protocol is intended for research and development purposes. Always consult Safety Data Sheets (SDS) for 2-methylbenzoyl chloride and cyclohexylamine before handling.[1] Perform all reactions in a fume hood.

Sources

catalytic procedures involving N-cyclohexyl-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Architectures Involving N-Cyclohexyl-2-methylbenzamide

Abstract

This technical guide details the catalytic lifecycle of this compound (NCMB), a sterically congested secondary amide frequently utilized as a model substrate in late-stage drug functionalization. We present two validated protocols: (1) A green, atom-economic Ti(IV)-catalyzed direct amidation for synthesizing the scaffold, and (2) A Pd(II)-catalyzed ortho-C–H arylation , demonstrating the molecule's utility as a Directing Group (DG) for regioselective biaryl construction.

Introduction & Structural Utility

This compound is not merely a chemical intermediate; it is a "stress-test" substrate for catalytic methodology. Its structural features serve two critical functions in process chemistry:

  • Conformational Locking (The ortho-Effect): The C2-methyl group introduces significant steric strain (A(1,3) strain), forcing the amide carbonyl out of planarity with the aryl ring. This twist is critical for evaluating catalyst sensitivity to steric hindrance.

  • Regiocontrol: In C–H activation, the C2-methyl group blocks one ortho site, forcing functionalization exclusively at the C6 position. This eliminates the mono- vs. bis-functionalization ambiguity common in unsubstituted benzamides.

Protocol A: Catalytic Synthesis (The "Make")

Method: Ti(IV)-Catalyzed Direct Amidation Objective: Synthesis of NCMB from 2-methylbenzoic acid and cyclohexylamine without coupling reagents (EDC/HATU) or chlorinating agents (SOCl₂).

Rationale

Traditional Schotten-Baumann conditions generate stoichiometric waste. We utilize Titanium(IV) fluoride (TiF₄) or Titanium(IV) chloride (TiCl₄) as a Lewis acid catalyst. The Ti(IV) center activates the carboxylic acid by forming a transient titanate species, rendering the carbonyl susceptible to nucleophilic attack by the bulky cyclohexylamine [1].

Materials
  • Substrate: 2-Methylbenzoic acid (1.0 equiv)

  • Reagent: Cyclohexylamine (1.0 equiv)

  • Catalyst: TiF₄ (10 mol%) or TiCl₄ (10 mol%)[1]

  • Solvent: o-Xylene (Anhydrous)

  • Apparatus: Dean-Stark trap (for water removal)

Step-by-Step Procedure
  • Catalyst Loading: In a glovebox or under Ar flow, charge a flame-dried 50 mL round-bottom flask with 2-methylbenzoic acid (10.0 mmol, 1.36 g) and TiF₄ (1.0 mmol, 124 mg).

  • Solvation: Add anhydrous o-xylene (20 mL).

  • Amine Addition: Add cyclohexylamine (10.0 mmol, 1.15 mL) dropwise. Note: Slight exotherm may occur.

  • Reflux: Attach a Dean-Stark trap filled with o-xylene and a reflux condenser. Heat the mixture to reflux (bath temp ~150 °C) for 18–24 hours.

    • Checkpoint: Monitor water accumulation in the trap to gauge conversion.

  • Work-up: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with 1M HCl (2 x 30 mL) to remove unreacted amine and hydrolyze the Ti catalyst.

  • Purification: Wash the organic layer with sat. NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate. Recrystallize from Hexanes/EtOAc if necessary.

Table 1: Reaction Performance Parameters

ParameterValueImpact
Yield 85–92%High atom economy compared to acid chloride route.
Atom Economy ~92%Byproduct is H₂O.
Time 18–24 hRate-limited by steric bulk of the ortho-methyl group.

Protocol B: C–H Functionalization (The "Use")

Method: Pd(II)-Catalyzed ortho-Arylation Objective: Regioselective installation of an aryl group at the C6 position using the amide as a Directing Group (DG).

Rationale

The secondary amide proton (N–H) coordinates with Pd(II), facilitating a concerted metallation-deprotonation (CMD) step. The ortho-methyl group prevents reaction at C2, directing the catalyst exclusively to C6. This protocol uses a Pd(II)/Pd(IV) catalytic cycle [2, 3].

Materials
  • Substrate: this compound (0.5 mmol)

  • Coupling Partner: 4-Iodoanisole (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Oxidant/Promoter: AgOAc (1.0 equiv) - Acts as halide scavenger and re-oxidant.

  • Additive: Trifluoroacetic acid (TFA) (20 mol%)

  • Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Procedure
  • Setup: To a 15 mL pressure vial equipped with a magnetic stir bar, add NCMB (109 mg, 0.5 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), and AgOAc (83 mg, 0.5 mmol).

  • Addition: Add 4-iodoanisole (175 mg, 0.75 mmol) and DCE (2.0 mL).

  • Acid Activation: Add TFA (7.6 µL) via microsyringe.

    • Critical Step: The acid additive promotes the dissociation of acetate ligands, creating a more electrophilic cationic Pd species.

  • Reaction: Seal the vial and heat to 110 °C in an aluminum block for 12 hours.

  • Filtration: Cool to room temperature. Dilute with CH₂Cl₂ and filter through a pad of Celite to remove AgI precipitates.

  • Purification: Concentrate filtrate and purify via flash chromatography (SiO₂, Hexane/EtOAc gradient 90:10 to 70:30).

Mechanistic Visualization

The following diagram illustrates the Pd(II)/Pd(IV) catalytic cycle. The key feature is the Steric Steering provided by the substrate's methyl group, which is omitted from the coordination sphere for clarity but dictates the regioselectivity.

Pd_Catalytic_Cycle Start Pd(OAc)2 (Pre-catalyst) Coordination Coordination (Amide N-H binds Pd) Start->Coordination Substrate Binding CH_Activation C-H Activation (CMD) Rate Limiting Step (Palladacycle Formation) Coordination->CH_Activation -HOAc Ox_Addition Oxidative Addition (Ar-I adds to Pd(II) -> Pd(IV)) CH_Activation->Ox_Addition + Ar-I Red_Elimination Reductive Elimination (C-C Bond Formation) Ox_Addition->Red_Elimination Pd(IV) Intermediate Product_Release Product Release (Biaryl Amide) Red_Elimination->Product_Release - AgI (Scavenging) Product_Release->Start Regeneration of Pd(II)

Caption: Figure 1. Pd(II)/Pd(IV) catalytic cycle for the ortho-arylation of this compound. The cycle highlights the C-H activation step where the amide directs the metal to the C6 position.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Conversion (Protocol A) Water accumulation in solvent.Ensure Dean-Stark trap is functioning; increase reflux time; use fresh molecular sieves.
Low Yield (Protocol B) Catalyst poisoning by AgI.Ensure vigorous stirring to prevent encapsulation of Pd species by precipitating silver salts.
Regio-scrambling Temperature too high (>130°C).Maintain T < 120°C. At higher temps, the methyl group activation (benzylic) competes with ortho-activation [4].
Black Precipitate (Pd) "Pd Black" formation (catalyst death).Add 10 mol% Benzoquinone as a ligand stabilizer or re-oxidant if AgOAc is insufficient.

References

  • Ti(IV) Amidation: Benz, G. et al. "TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines." RSC Advances, 2024.

  • Pd-Catalyzed C-H Activation: Engle, K. M., et al. "Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism." J. Am. Chem. Soc., 2010.

  • Ortho-Arylation Mechanisms: Lyons, T. W., & Sanford, M. S. "Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions." Chem. Rev., 2010.

  • Benzylic vs Ortho Competition: Li, J., et al. "Selective ortho-C–H Activation in Arenes without Functional Groups." J. Am. Chem. Soc., 2022.

Sources

scale-up procedures for N-cyclohexyl-2-methylbenzamide manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Scale-Up of N-cyclohexyl-2-methylbenzamide Manufacturing

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the scale-up procedures for the manufacturing of this compound. Moving a synthetic process from the laboratory bench to a pilot plant or full-scale manufacturing facility introduces significant challenges that are not apparent at a smaller scale. This document outlines a robust and well-understood synthetic pathway, details laboratory-scale execution, and critically examines the core chemical engineering and process safety principles required for a successful and safe scale-up. We will delve into the causality behind experimental choices, focusing on thermal management, mass transfer, and process safety to ensure a self-validating and reproducible manufacturing protocol.

Introduction and Strategic Synthesis Selection

This compound is a substituted amide of interest in various fields of chemical research, potentially as an intermediate in the synthesis of pharmaceuticals or agrochemicals. The successful transition from discovery to commercialization hinges on the development of a scalable, safe, and economically viable manufacturing process.

The most strategically sound and industrially proven method for synthesizing N-substituted amides is the acylation of an amine with an acyl chloride, often referred to as the Schotten-Baumann reaction.[1][2] This approach is generally preferred over the direct condensation of a carboxylic acid and an amine for large-scale operations. Direct amidation often requires high temperatures or specialized, costly catalysts, and the removal of the water byproduct at scale can be challenging and energy-intensive.[3][4]

The chosen synthetic route, reacting 2-methylbenzoyl chloride with cyclohexylamine in the presence of a base, is a high-yielding and robust transformation. The reaction is typically fast and proceeds under mild conditions, making it highly amenable to scale-up.

Reaction Scheme:

Figure 1. Synthesis of this compound from 2-methylbenzoyl chloride and cyclohexylamine.

Foundational Laboratory-Scale Synthesis Protocol (100 g Scale)

Establishing a well-characterized baseline process at the laboratory scale is the critical first step. This protocol is designed to be self-validating by defining clear steps, in-process controls, and product specifications.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPurity
2-Methylbenzoyl chloride154.59100.0 g0.647>98%
Cyclohexylamine99.1767.1 g (77.1 mL)0.677 (1.05 eq)>99%
Triethylamine101.1972.0 g (99.2 mL)0.712 (1.10 eq)>99%
Dichloromethane (DCM)-1000 mL-ACS Grade
1 M Hydrochloric Acid-500 mL-Aqueous
Saturated Sodium Bicarbonate-500 mL-Aqueous
Saturated Sodium Chloride (Brine)-500 mL-Aqueous
Anhydrous Magnesium Sulfate-50 g-Granular
Experimental Protocol
  • Reactor Setup: Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a 250 mL pressure-equalizing dropping funnel, and a nitrogen inlet/outlet.

  • Reagent Charging: Charge the flask with cyclohexylamine (67.1 g) and dichloromethane (500 mL). Begin stirring and cool the mixture to 0-5 °C using an ice-water bath.

  • Base Addition: Add triethylamine (72.0 g) to the stirred solution, maintaining the temperature below 10 °C.

  • Acyl Chloride Addition: Dissolve 2-methylbenzoyl chloride (100.0 g) in dichloromethane (250 mL) and charge this solution to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 60-90 minutes. Causality: Slow addition is crucial to control the reaction exotherm and prevent the formation of impurities from side reactions. The internal temperature should be maintained below 10 °C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the limiting reagent (2-methylbenzoyl chloride).

  • Work-up - Quenching and Washing:

    • Carefully pour the reaction mixture into a separatory funnel containing 500 mL of 1 M HCl. Shake and separate the layers. Causality: The acid wash removes excess cyclohexylamine and triethylamine as their respective hydrochloride salts.

    • Wash the organic layer sequentially with 500 mL of saturated sodium bicarbonate solution (to remove residual acid) and 500 mL of brine (to reduce the water content).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to afford this compound as a white to off-white solid.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight. Expected yield: 85-95%.

Critical Scale-Up Considerations and Procedures

Scaling this process requires a shift in mindset from pure chemistry to applied chemical engineering. The dominant challenges in scaling up exothermic reactions are process safety, heat transfer, and mass transfer.

Process Safety Management (PSM)

A rigorous safety assessment is non-negotiable. PSM is a framework for managing the integrity of operating systems and processes by applying good design principles, engineering, and operating practices.[5][6][7]

  • Reagent Hazards:

    • 2-Methylbenzoyl Chloride: Corrosive and lachrymatory. It reacts exothermically with water and moisture to release HCl gas.[8][9] Handling requires a closed system and appropriate personal protective equipment (PPE).

    • Cyclohexylamine: Flammable, corrosive, and toxic.[10][11][12] It is a flammable liquid and vapor, necessitating the use of explosion-proof equipment and proper grounding to prevent static discharge.[13]

  • Reaction Hazards: The amidation reaction is significantly exothermic. A failure to control the reaction temperature can lead to a runaway reaction, causing a rapid increase in temperature and pressure, potentially leading to reactor failure.

Heat Transfer and Thermal Management

The most critical challenge in scaling up is managing the heat generated by the reaction. As the reactor volume increases, the surface area available for heat transfer does not increase proportionally (the surface-area-to-volume ratio decreases).

  • Causality & Protocol:

    • Characterize the Exotherm: Before scaling, use a reaction calorimeter to determine the heat of reaction, maximum temperature of synthetic reaction (MTSR), and the rate of heat evolution under process conditions.[14] This data is essential for designing the cooling capacity of the plant reactor.[15]

    • Controlled Addition: The laboratory dropwise addition must be translated into a metered, controlled feed at the pilot scale. The feed rate is dictated by the reactor's ability to remove heat, not by a fixed time. The jacket temperature should be set low enough to provide a sufficient temperature difference (ΔT) for efficient heat transfer.[16][17]

    • Emergency Cooling: The scaled-up reactor must have an emergency cooling plan, which could include a quench system or a high-capacity cooling loop.

Mass Transfer and Mixing

Inefficient mixing can be as dangerous as poor heat transfer. It can lead to localized concentrations of reactants ("hot spots"), causing side reactions and reducing yield and purity.[18][19]

  • Causality & Protocol:

    • Reactor and Impeller Selection: A glass-lined or stainless steel stirred-tank reactor is standard. The impeller type (e.g., pitched-blade turbine, retreat curve impeller) and agitation speed must be selected to ensure adequate turnover and bulk mixing without excessive shear.[20][21]

    • Subsurface Addition: The 2-methylbenzoyl chloride solution should be introduced below the surface of the reaction mixture, close to the impeller, to ensure immediate dispersion and reaction. This prevents a buildup of unreacted acyl chloride on the surface.

    • Modeling: Computational Fluid Dynamics (CFD) can be used to model mixing behavior in the specific reactor geometry to optimize agitator speed and feed point location.[18]

Visualization of the Scale-Up Workflow

The following diagram illustrates the logical workflow from process development to full-scale manufacturing, emphasizing the iterative nature of scale-up and the importance of safety and analytical validation at each stage.

Scale-Up_Workflow cluster_0 Phase 1: Lab Development cluster_1 Phase 2: Safety & Scale-Up Assessment cluster_2 Phase 3: Pilot Plant Scale-Up cluster_3 Phase 4: Manufacturing Lab_Synth Lab Synthesis (1-100 g) Analytics_Dev Analytical Method Development (HPLC, GC) Lab_Synth->Analytics_Dev HazOp Hazard & Operability Study (HAZOP) Lab_Synth->HazOp Initial Process Data Route_Scout Route Scouting & Optimization Route_Scout->Lab_Synth Calorimetry Reaction Calorimetry (Heat Flow, Gas Evolution) Analytics_Dev->Calorimetry Process Understanding Process_Params Define Critical Process Parameters (CPPs) HazOp->Process_Params Safety Constraints Calorimetry->HazOp Tox_Assess Toxicology Assessment of Raw Materials & Products Pilot_Batch Pilot Batch (1-10 kg) Impurity_Profile Impurity Profiling & Specification Setting Pilot_Batch->Impurity_Profile Process_Params->Pilot_Batch Tech_Transfer Technology Transfer Package Impurity_Profile->Tech_Transfer Product Specs GMP_Manuf Full-Scale GMP Manufacturing Tech_Transfer->GMP_Manuf QC_Release QC Release Testing GMP_Manuf->QC_Release

Caption: Logical workflow for this compound scale-up.

Detailed Pilot-Scale (5 kg) Manufacturing Protocol

This protocol is intended for execution in a suitable pilot plant facility with trained personnel.

Equipment
  • 50 L glass-lined reactor with overhead stirrer, temperature probe, condenser, and nitrogen blanketing.

  • Jacketed heating/cooling system with precise temperature control.

  • Metering pump calibrated for the 2-methylbenzoyl chloride solution.

  • 50 L extraction vessel.

  • Nutsche filter or centrifuge for product isolation.

  • Vacuum dryer.

Protocol
  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Reagent Charging: Charge the reactor with cyclohexylamine (3.36 kg) and dichloromethane (25 L).

  • Cooling and Base Addition: Start agitation and cool the reactor contents to 0-5 °C using the jacket system. Charge triethylamine (3.60 kg) while maintaining the temperature below 10 °C.

  • Controlled Addition of Acyl Chloride: In a separate, suitable vessel, prepare a solution of 2-methylbenzoyl chloride (5.0 kg) in dichloromethane (12.5 L). Meter this solution into the reactor via a subsurface addition tube over a period of 3-4 hours.

    • Critical Control Point: The addition rate must be controlled to maintain the internal batch temperature at 0-5 °C. If the temperature rises above 7 °C, the addition must be stopped until the temperature is brought back into range.

  • Reaction and Monitoring: Once the addition is complete, allow the batch to warm to 20-25 °C and hold for 2 hours. Take a sample for HPLC analysis to confirm reaction completion (e.g., <1% remaining 2-methylbenzoyl chloride).

  • Work-up:

    • Transfer the batch to the extraction vessel containing a pre-cooled solution of 1 M HCl (25 L).

    • After separation, wash the organic layer with saturated sodium bicarbonate solution (25 L) followed by brine (25 L).

  • Solvent Swap and Crystallization:

    • Charge the organic layer back to the clean reactor.

    • Distill off the dichloromethane, replacing it with ethanol (approx. 20 L).

    • Heat the solution to 60-70 °C to ensure complete dissolution.

    • Cool the solution slowly to 0-5 °C over 4-6 hours to induce crystallization. Hold at this temperature for at least 2 hours. Causality: Controlled cooling is essential for forming a pure crystalline product with a particle size suitable for filtration.

  • Isolation and Drying:

    • Isolate the product by filtration using a Nutsche filter.

    • Wash the filter cake with cold ethanol (5 L).

    • Dry the product in a vacuum dryer at 50 °C until the loss on drying (LOD) is <0.5%.

Summary of Scale-Up Parameters

ParameterLaboratory Scale (100 g)Pilot Scale (5 kg)Rationale for Change
Batch Size 100 g5000 g (50x)Process scale-up objective.
Reactor 2 L Round-Bottom Flask50 L Glass-Lined ReactorAppropriate volume and material for chemical resistance and control.
Agitation Magnetic/Mechanical StirrerOverhead Mechanical StirrerEnsures sufficient bulk mixing in a larger volume.
Addition Method Dropping Funnel (Gravity)Metering Pump (Forced)Precise control of addition rate to manage exotherm.
Addition Time 60-90 min3-4 hoursDictated by heat removal capacity of the larger reactor.
Temperature Control Ice BathJacketed Cooling SystemProvides automated and reliable temperature control.
Purification RecrystallizationControlled CrystallizationFocus on controlling particle size and purity for efficient isolation.
Isolation Buchner FunnelNutsche Filter/CentrifugeEfficient solid-liquid separation for large quantities.

Conclusion

The successful scale-up of this compound synthesis from the bench to the pilot plant is a multidisciplinary endeavor that relies on a deep understanding of both chemical principles and engineering constraints. By prioritizing process safety, thoroughly characterizing reaction thermodynamics, and addressing the challenges of heat and mass transfer, a robust, reproducible, and safe manufacturing process can be established. The protocols and considerations outlined in this guide provide a solid framework for navigating the complexities of chemical process scale-up, ensuring that the transition from laboratory discovery to industrial production is both efficient and secure.

References

  • This citation is a placeholder for a specific synthesis of a related compound, as a direct public synthesis of N-cyclohexyl-N-methylbenzylamine was found, but not the target molecule. The principles remain illustrative. (PrepChem.com). Synthesis of N-cyclohexyl-N-methylbenzylamine . PrepChem.com. [Link]

  • This patent describes a related industrial process involving cyclohexylamine, illustrating scale-up considerations for reactions with this reagent. (Google Patents). Preparation of n-cyclohexyl-2-benzothiazole sulfenamide.
  • This reference details the synthesis of the starting material, 2-methylbenzoyl chloride. (PrepChem.com). Synthesis of 2-methylbenzoyl chloride . PrepChem.com. [Link]

  • This article discusses general innovations in chemical synthesis scale-up. (Technology Networks). The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis . Technology Networks. [Link]

  • (ChemicalSafety.com). Cyclohexylamine - SAFETY DATA SHEET . ChemicalSafety.com. [Link]

  • (RSC Publishing). Continuous stirred tank reactors in fine chemical synthesis for efficient mixing, solids-handling, and rapid scale-up . Reaction Chemistry & Engineering. [Link]

  • (Chemguide). the preparation of amides . Chemguide. [Link]

  • (ResearchGate). Continuous stirred tank reactors in the fine chemical synthesis for efficient mixing, solids handling, and rapid scale-up . ResearchGate. [Link]

  • (ACS Publications). Sustainable and Scalable Amidations in Water Using Continuous Slurry-Flow Technology . Organic Process Research & Development. [Link]

  • (Mettler Toledo). Heat Transfer and Process Scale-up . Mettler Toledo. [Link]

  • (RSC Publishing). Continuous stirred tank reactors in fine chemical synthesis for efficient mixing, solids-handling, and rapid scale-up . Reaction Chemistry & Engineering. [Link]

  • This article provides context on related chemical syntheses. (RSC Publishing). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite . Green Chemistry. [Link]

  • (NJ.gov). Hazardous Substance Fact Sheet - Cyclohexylamine . New Jersey Department of Health. [Link]

  • (Mettler Toledo). Chemical Process Safety | Techniques & Equipment . Mettler Toledo. [Link]

  • (ACS Publications). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 . The Journal of Organic Chemistry. [Link]

  • (Process Engineering). Process Safety Management: Ensuring Safe Operations in the Chemical Industry . Process Engineering. [Link]

  • (ResearchGate). Challenges and outlook for catalytic direct amidation reactions . ResearchGate. [Link]

  • (Safety In Engineering). Heat transfer and fluid flow in nuclear reactors . Safety In Engineering. [Link]

  • (Organic Chemistry Portal). Amide synthesis by acylation . Organic Chemistry Portal. [Link]

  • (ResearchGate). Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction . ResearchGate. [Link]

  • (World Nuclear Association). Nuclear Process Heat for Industry . World Nuclear Association. [Link]

  • (OSHA). Process Safety Management - Overview . Occupational Safety and Health Administration. [Link]

  • (UCL Discovery). A green chemistry perspective on catalytic amide bond formation . UCL Discovery. [Link]

  • (MDPI). Analysis of Mixing Efficiency in a Stirred Reactor Using Computational Fluid Dynamics . MDPI. [Link]

  • (ResearchGate). Reactions of 2-methylbenzoazoles with acyl chlorides (benzoyl chloride)... . ResearchGate. [Link]

  • (ResearchGate). Process Safety Knowledge Management in the Chemical Process Industry . ResearchGate. [Link]

  • (PubMed). Low-scale syringe-made synthesis of 15 N-labeled oligonucleotides . PubMed. [Link]

  • (Homework.Study.com). Cyclohexylamine (C6H13N) reacts with benzoyl chloride (C7H5ClO) in a reaction with 1 M NaCO3 acting as the strong base. What is the major product and what is its name? . Homework.Study.com. [Link]

  • (The Royal Society of Chemistry). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2 . The Royal Society of Chemistry. [Link]

  • (ACS Publications). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution . Organic Process Research & Development. [Link]

  • (Fisher Scientific). Amide Synthesis . Fisher Scientific. [Link]

  • (Longdom Publishing). Safety and Efficiency Aspects of Heat Transfer in Nuclear Reactor . Longdom Publishing. [Link]

  • (Wiley Online Library). Advances in Metal‐Free Transamidation: A Sustainable Approach to Amide Bond Formation . Chemistry – An Asian Journal. [Link]

  • (ResearchGate). The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles . ResearchGate. [Link]

  • (NJ.gov). Benzoyl chloride - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

  • (ResearchGate). Analysis of Mixing Efficiency in a Stirred Reactor Using Computational Fluid Dynamics . ResearchGate. [Link]

  • (IChemE). PRACTICAL PROCESS SAFETY MANAGEMENT IN CHEMICAL MANUFACTURING . IChemE. [Link]

  • (RSC Publishing). A convenient numbering-up strategy for the scale-up of gas–liquid photoredox catalysis in flow . Reaction Chemistry & Engineering. [Link]

  • (INIS-IAEA). review of problems governing the design optimization of - heat exchangers in nuclear power plant . INIS-IAEA. [Link]

  • (PubChem). 2-Methylbenzoyl chloride . PubChem. [Link]

  • (RSC Publishing). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or . Chemical Science. [Link]

  • (ResearchGate). Synthesis and Crystal Structure of N Cyclohexyl2-Nitrobenzamide . ResearchGate. [Link]

  • (ResearchGate). Syntheses and reactions of (trimethylsiloxy)benzoyl chlorides . ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-Cyclohexyl-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of N-cyclohexyl-2-methylbenzamide. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance reaction yield and product purity. The guidance herein is based on established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most prevalent and direct method is the acylation of cyclohexylamine with 2-methylbenzoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, is widely used for forming amide bonds.[1][2][3] An alternative, though less direct, route involves the coupling of 2-methylbenzoic acid with cyclohexylamine using a suitable coupling reagent.[4][]

Q2: My reaction yield is consistently low. What are the most likely causes?

A2: Low yields in the synthesis of this compound can stem from several factors. The most common issues include hydrolysis of the 2-methylbenzoyl chloride starting material, incomplete reaction, and loss of product during the workup and purification stages.[6] Side reactions, such as the formation of byproducts, can also significantly diminish the yield of the desired amide.[7]

Q3: I am observing a significant amount of a white precipitate that is not my product. What could it be?

A3: A common impurity is 2-methylbenzoic acid, which forms from the hydrolysis of 2-methylbenzoyl chloride upon exposure to water.[6] Another possibility is the hydrochloride salt of cyclohexylamine, which can precipitate if the base used is insufficient to neutralize the HCl generated during the reaction.[][8]

Q4: How can I effectively remove unreacted starting materials and byproducts from my crude product?

A4: Purification can typically be achieved through recrystallization or column chromatography.[9] An aqueous workup is crucial for removing water-soluble impurities. Washing the organic layer with a dilute acid solution will remove unreacted cyclohexylamine, while a dilute base wash will remove 2-methylbenzoic acid.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Observed Problem Potential Cause Recommended Solution & Explanation
Low or No Product Formation Poor quality of 2-methylbenzoyl chloride The acyl chloride is highly susceptible to hydrolysis. Ensure it is freshly prepared or purchased from a reliable source and handled under anhydrous conditions.
Inadequate mixing In a biphasic system (e.g., dichloromethane and water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[10]
Incorrect stoichiometry Ensure the molar ratios of reactants are correct. A slight excess of the amine can sometimes drive the reaction to completion.[7]
Presence of 2-methylbenzoic acid impurity Hydrolysis of 2-methylbenzoyl chloride Use anhydrous solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.[6]
Presence of unreacted cyclohexylamine Insufficient acylating agent Use a slight excess (1.05-1.1 equivalents) of 2-methylbenzoyl chloride to ensure complete consumption of the amine.
Inefficient workup During the workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate and extract the basic cyclohexylamine into the aqueous phase.
Formation of a diacylated byproduct Excess 2-methylbenzoyl chloride The initially formed amide can be further acylated. This can be minimized by the slow, dropwise addition of the acyl chloride to the amine solution.[7]
Difficulty in product isolation/crystallization Oily product The crude product may contain impurities that inhibit crystallization. Purify by column chromatography before attempting recrystallization.
Incorrect recrystallization solvent Screen various solvents or solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Experimental Protocols

Protocol 1: Synthesis of this compound via Acyl Chloride (Schotten-Baumann Conditions)

This protocol is a standard and generally high-yielding method.

Materials:

  • Cyclohexylamine

  • 2-Methylbenzoyl chloride

  • Dichloromethane (DCM, anhydrous)

  • 1 M Sodium hydroxide (NaOH) solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexylamine (1.0 eq) in anhydrous DCM.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add 2-methylbenzoyl chloride (1.05 eq) dropwise to the stirred solution over 15-20 minutes.

  • After the addition is complete, add 1 M NaOH solution (2.0 eq) and stir the biphasic mixture vigorously for 1-2 hours, allowing it to warm to room temperature.[3][10]

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, deionized water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate).

Protocol 2: Synthesis via Carboxylic Acid and a Coupling Reagent

Materials:

  • 2-Methylbenzoic acid

  • Cyclohexylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[8][11][12]

  • 4-Dimethylaminopyridine (DMAP, catalytic amount)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a stirred solution of 2-methylbenzoic acid (1.0 eq) and cyclohexylamine (1.1 eq) in anhydrous DCM, add a catalytic amount of DMAP.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DCC or EDC (1.1 eq) portion-wise to the solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.

  • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Process

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants Prepare Reactants (Cyclohexylamine, 2-Methylbenzoyl Chloride) add_amine Dissolve Cyclohexylamine in DCM prep_reactants->add_amine prep_solvent Anhydrous Solvent (DCM) prep_solvent->add_amine cool Cool to 0-5 °C add_amine->cool add_acyl Slowly Add 2-Methylbenzoyl Chloride cool->add_acyl add_base Add Base (e.g., NaOH) and Stir Vigorously add_acyl->add_base separate Separate Organic Layer add_base->separate wash Aqueous Washes (Acid, Water, Brine) separate->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product Pure this compound purify->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic

G start Low Yield or Impure Product check_sm Check Starting Material Quality - Fresh acyl chloride? - Anhydrous conditions? start->check_sm sm_ok Starting Materials OK check_sm->sm_ok Yes sm_bad Improve Handling/Purity check_sm->sm_bad No check_reaction Review Reaction Conditions - Correct stoichiometry? - Efficient stirring? - Appropriate temperature? reaction_ok Reaction Conditions OK check_reaction->reaction_ok Yes reaction_bad Optimize Reaction Parameters check_reaction->reaction_bad No check_workup Analyze Workup & Purification - Proper aqueous washes? - Correct pH adjustments? - Suitable recrystallization solvent? workup_ok Workup OK check_workup->workup_ok Yes workup_bad Refine Purification Strategy check_workup->workup_bad No sm_ok->check_reaction reaction_ok->check_workup

Caption: A logical flow for troubleshooting suboptimal reaction outcomes.

References

  • Benchchem. N-Cyclohexyl-2-aminobenzenesulfonamide: A Technical Guide to Its Synthesis and Properties. (URL not available)
  • Benchchem. An In-depth Technical Guide to the Synthesis of 2-Amino-N-cyclohexyl-N-methylbenzylamine from 2-aminobenzaldehyde. (URL not available)
  • Google Patents. Preparation of n-cyclohexyl-2-benzothiazole sulfenamide.
  • Current Chemistry Letters.
  • Patsnap. Production method of N-cyclohexyl-2-benzothiazole sulfenamide. [Link]

  • Royal Society of Chemistry. The preparation and applications of amides using electrosynthesis. [Link]

  • Royal Society of Chemistry. A one-step strategy for synthesizing N-formanilide via benzamide activation and oxalic acid-driven reduction. [Link]

  • J&K Scientific LLC. Schotten-Baumann Reaction. [Link]

  • Royal Society of Chemistry.
  • Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Google Patents. Preparation method of N-cyclohexyl-2-benzothiazolesulfenamide.
  • Wikipedia. Schotten–Baumann reaction. [Link]

  • Benchchem. Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs. (URL not available)
  • Google Patents. Coupling reagent and method for coupling amines with carboxylic acids.
  • Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

  • ACS Publications. Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. [Link]

  • MDPI. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]

  • Benchchem. strategies to reduce impurities in benzamide synthesis. (URL not available)
  • ACS Publications. Peptide Coupling Reagents, More than a Letter Soup. [Link]

  • SATHEE CUET. Chemistry Schotten Baumann Reaction. [Link]

  • National Institutes of Health. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. [Link]

  • L.S.College, Muzaffarpur. Schotten–Baumann reaction. [Link]

  • Luxembourg Bio Technologies. A comparative study of amide-bond forming reagents in aqueous media. [Link]

  • ResearchGate. Optimization of the reaction conditions of amide synthesis.. [Link]

  • MDPI. N-(diisopropylphosphanyl)benzamide. [Link]

  • ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • ACS Publications. 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. [Link]

  • Chemisty Notes. Schotten Baumann Reaction Mechanism Detailed Explanation. [Link]

Sources

Technical Support Center: Purification of N-Cyclohexyl-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-AMIDE-001 Subject: Removal of unreacted cyclohexylamine from N-cyclohexyl-2-methylbenzamide Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary

You are encountering a common challenge in amide synthesis: separating a basic amine starting material (cyclohexylamine) from a neutral amide product (this compound).

Because cyclohexylamine has a high boiling point (~134°C), removing it via rotary evaporation is difficult and often leads to product oiling or degradation. The most effective, self-validating protocol is a chemically active liquid-liquid extraction (acid wash). This method exploits the basicity of the amine (


) versus the neutrality of the amide.

Module 1: The Acid-Base Extraction Protocol (Gold Standard)

This protocol chemically modifies the impurity to render it water-soluble, allowing for near-quantitative removal without chromatography.

The Chemical Logic
  • The Impurity (Cyclohexylamine): A strong base.[1] In the presence of acid (pH < 7), it protonates to form cyclohexylammonium chloride , a salt that is highly soluble in water but insoluble in organic solvents.

  • The Product (this compound): A neutral amide. It does not protonate significantly under dilute acidic conditions and remains lipophilic (soluble in the organic layer).

  • The Stability Factor: The 2-methyl substituent on the benzamide ring provides steric hindrance, making this specific amide highly resistant to hydrolysis, even during acidic washing [1].

Step-by-Step Methodology

Reagents Required:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (

    
    )
    
  • Brine (Saturated NaCl)[2]

  • Magnesium Sulfate (

    
    ) or Sodium Sulfate (
    
    
    
    )

Protocol:

  • Dissolution: Dissolve your crude reaction mixture in DCM or EtOAc (approx. 10 mL per gram of crude).

    • Note: DCM is preferred if your product has low solubility in EtOAc.

  • Acid Wash (The Critical Step): Transfer to a separatory funnel.[2] Add 1M HCl (equal volume to organic layer). Shake vigorously for 2–3 minutes. Vent frequently.

    • Checkpoint: The cyclohexylamine is now trapped in the aqueous layer as the ammonium salt.

  • Phase Separation: Drain the lower aqueous layer (if using DCM) or the lower aqueous layer (if using EtOAc, the aqueous is on the bottom). Keep the organic layer.

    • Repeat: Perform a second wash with 1M HCl to ensure trace amine removal.

  • Neutralization: Wash the organic layer with Saturated

    
     .
    
    • Why: This removes any residual acid trapped in the organic solvent.

  • Drying: Wash with Brine , then dry the organic layer over anhydrous

    
     or 
    
    
    
    for 10 minutes.
  • Isolation: Filter off the drying agent and concentrate via rotary evaporation.

Visual Workflow: Acid-Base Separation

ExtractionWorkflow Start Crude Mixture (Amide + Amine) AddSolvent Dissolve in DCM or EtOAc Start->AddSolvent AddAcid Add 1M HCl (Shake & Vent) AddSolvent->AddAcid SepFunnel Separatory Funnel Partition AddAcid->SepFunnel OrgLayer Organic Layer Contains: Neutral Amide SepFunnel->OrgLayer Retain AqLayer Aqueous Layer Contains: Cyclohexylammonium Cl SepFunnel->AqLayer Discard WashBase Wash w/ NaHCO3 (Remove Acid) OrgLayer->WashBase WashBrine Wash w/ Brine (Remove Water) WashBase->WashBrine Dry Dry (MgSO4) & Concentrate WashBrine->Dry Final Pure Product This compound Dry->Final

Caption: Logical flow of the acid-base extraction targeting the basicity of cyclohexylamine.

Module 2: Troubleshooting & FAQs

Q1: I performed the wash, but I still smell the "fishy" amine odor. Why?

  • Diagnosis: The acid wash was likely insufficient to protonate all the amine, or the pH of the aqueous layer was not low enough.

  • Fix: Check the pH of the aqueous layer after the first wash. It must be pH < 2 . If it is neutral or basic, the amine saturated the acid. Add more 1M HCl and wash again until the aqueous layer remains acidic.

Q2: A white solid precipitated during the acid wash. Did I lose my product?

  • Diagnosis: Your amide product might have crystallized due to low solubility in the cold organic solvent, or you formed an emulsion.

  • Fix: Add more organic solvent (DCM/EtOAc) to the funnel and shake. If the solid dissolves, it was your product. If the solid remains and is in the aqueous layer, it is likely the amine hydrochloride salt (which is good).

Q3: I see an emulsion (cloudy middle layer) that won't separate.

  • Diagnosis: Cyclohexylamine salts can act as surfactants.

  • Fix:

    • Add solid NaCl (salt) directly to the funnel to increase ionic strength.

    • Wait 10–15 minutes.

    • If persistent, filter the entire mixture through a pad of Celite before separating layers again.

Q4: Can I use chromatography instead?

  • Diagnosis: Yes, but amines "streak" or "tail" on silica gel due to interactions with acidic silanol groups.

  • Fix: If you must column, add 1% Triethylamine (Et3N) to your eluent (e.g., Hexanes/EtOAc + 1% Et3N). This pre-saturates the silica sites, allowing your amine impurity to elute cleanly (or stay behind if you use an acid wash on the silica, but basifying the eluent is standard for amine handling). However, the acid wash extraction (Module 1) is superior for this specific separation.

Module 3: Physicochemical Data Reference

Use this table to validate your solvent choices.

PropertyCyclohexylamine (Impurity)This compound (Product)
State LiquidSolid
Basicity (

)
10.64 (Conjugate Acid) [2]Neutral (Amide)
Water Solubility Miscible [2]Insoluble
Reaction to HCl Forms Water-Soluble SaltNo Reaction (Stable)
Boiling Point 134°C>250°C (Predicted)

References

  • Amide Hydrolysis Stability: Master Organic Chemistry. "Hydrolysis of Amides Using Aqueous Acid." Available at: [Link]

  • Cyclohexylamine Properties: National Center for Biotechnology Information. "PubChem Compound Summary for CID 7965, Cyclohexylamine." PubChem.[3][4] Available at: [Link]

  • General Workup Procedures: University of Rochester, Department of Chemistry. "Workup for Removing Amines." Available at: [Link]

Sources

Technical Support Center: Optimizing Temperature for N-cyclohexyl-2-methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-cyclohexyl-2-methylbenzamide. Temperature is a critical process parameter that profoundly influences reaction rate, product yield, and purity. This document provides in-depth troubleshooting advice, validated experimental protocols, and foundational knowledge to empower you to systematically optimize your reaction temperature for robust and reproducible outcomes.

Section 1: Foundational Principles: The Role of Temperature in Amide Bond Formation

The synthesis of this compound from 2-methylbenzoyl chloride and cyclohexylamine is a classic example of nucleophilic acyl substitution, often conducted under Schotten-Baumann conditions.[1][2][3] Temperature control is paramount because it governs the delicate balance between reaction kinetics and the formation of undesirable byproducts.

Causality Behind Thermal Choices:

  • Reaction Kinetics and Activation Energy: Like most chemical reactions, the rate of amide formation increases with temperature. Sufficient thermal energy is required for the reacting molecules to overcome the activation energy barrier. However, the reaction between an acyl chloride and an amine is typically very fast and highly exothermic.[1][4]

  • Controlling the Exotherm: The initial mixing of the reagents can generate a significant amount of heat. If not controlled, this exotherm can lead to localized "hot spots" in the reactor, promoting side reactions. For this reason, the reaction is almost always initiated at a reduced temperature (e.g., 0 °C) with slow, controlled addition of the acyl chloride.[1][5]

  • Temperature-Dependent Side Reactions:

    • Hydrolysis of Acyl Chloride: 2-methylbenzoyl chloride is highly reactive towards water. At elevated temperatures, the rate of hydrolysis to the unreactive 2-methylbenzoic acid increases significantly, reducing the potential yield.[6][7]

    • Diacylation (Double Addition): At higher temperatures, the initially formed amide product can, in some cases, be acylated again, leading to an N,N-diacyl impurity. This is particularly a risk if a strong base is used or if the temperature is not well-regulated.[6]

    • Thermal Degradation: While this compound is relatively stable, prolonged exposure to high temperatures can lead to degradation. Related amide-containing structures are known to undergo thermal decomposition.[8] Similarly, the starting amine can degrade at elevated temperatures.[9]

Section 2: Troubleshooting Guide for Temperature-Related Issues

This section addresses common problems encountered during the synthesis, with a focus on temperature as the root cause.

Q1: My reaction yield is very low or I've isolated no product.

  • Possible Cause: The reaction temperature was kept too low for the duration of the experiment, preventing the reaction from reaching completion. While the initial addition should be cold, the reaction often requires warming to room temperature or slightly above to proceed to completion.[5]

  • Troubleshooting Steps:

    • Verify Reagent Integrity: First, ensure your 2-methylbenzoyl chloride has not hydrolyzed during storage. An IR spectrum should show a strong carbonyl peak around 1770-1800 cm⁻¹.

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting materials.[4] If the starting materials remain after several hours, the reaction is likely stalled.

    • Implement a Warming Phase: After the initial cold addition of the acyl chloride, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. If the reaction is still incomplete, consider gently heating the mixture to 40-50 °C while monitoring for byproduct formation.

Q2: The crude product is contaminated with significant impurities.

  • Possible Cause: The reaction temperature was too high, leading to the formation of byproducts. The most common impurity is 2-methylbenzoic acid from the hydrolysis of the starting material.[6]

  • Troubleshooting Steps:

    • Refine Temperature Control: Ensure the initial addition of 2-methylbenzoyl chloride is performed at 0 °C or below in an ice bath. Add the acyl chloride dropwise to maintain a low internal temperature.

    • Ensure Anhydrous Conditions: Use dry solvents and glassware to minimize water available for hydrolysis.[7]

    • Optimize the Workup: A wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during the workup will extract the acidic 2-methylbenzoic acid impurity into the aqueous layer.

    • Analyze for Byproducts: Use ¹H NMR or LC-MS to identify the impurities. If you suspect diacylation, look for a product with a second acyl group and the absence of the N-H proton signal. If this is present, lower the reaction temperature and ensure you are not using an excess of the acyl chloride.

Q3: The reaction became uncontrollably hot after adding the acyl chloride.

  • Possible Cause: This is a classic thermal runaway, resulting from adding the acyl chloride too quickly to a solution that was not sufficiently pre-cooled.

  • Preventative Measures:

    • Pre-cooling is Mandatory: Always cool the solution of cyclohexylamine and base to 0 °C before beginning the addition.

    • Slow, Controlled Addition: Use a dropping funnel to add the 2-methylbenzoyl chloride solution dropwise over a period of 15-30 minutes.

    • Efficient Stirring: Ensure the reaction mixture is being stirred vigorously to dissipate heat throughout the solution and avoid localized heating.

    • Scale Considerations: Be aware that the risk of a thermal runaway increases with reaction scale due to a lower surface-area-to-volume ratio, which makes heat dissipation less efficient.

Section 3: Experimental Protocol for Temperature Optimization

This protocol provides a self-validating system for determining the optimal temperature for your specific laboratory conditions. The goal is to identify the temperature that provides the highest yield of pure product in a reasonable timeframe.

Step-by-Step Methodology
  • Reaction Setup (Parallel Experimentation):

    • Prepare three identical reaction flasks (e.g., 100 mL round-bottom flasks), each equipped with a magnetic stir bar and a nitrogen inlet.

    • In each flask, dissolve cyclohexylamine (1.0 eq.) and a suitable base like triethylamine (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM).

    • Cool all three flasks in an ice bath to 0 °C.

    • Prepare a single solution of 2-methylbenzoyl chloride (1.05 eq.) in anhydrous DCM.

  • Controlled Reagent Addition:

    • While stirring vigorously at 0 °C, add the 2-methylbenzoyl chloride solution dropwise and equally divided among the three flasks over 20-30 minutes.

  • Temperature Screening:

    • Flask A (Low Temp): Keep the flask in the ice bath (0 °C) for the entire reaction duration.

    • Flask B (Room Temp): Remove the flask from the ice bath and allow it to warm to room temperature (approx. 20-25 °C).

    • Flask C (Elevated Temp): After warming to room temperature, place the flask in a pre-heated oil bath at 40 °C.

  • Reaction Monitoring:

    • At set time points (e.g., 1h, 2h, 4h, and 24h), take a small aliquot from each flask and analyze by TLC to assess the consumption of starting materials.

  • Workup (Perform identically for all flasks once completion is reached):

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis and Data Comparison:

    • Determine the isolated yield for each reaction.

    • Analyze the purity of each product using HPLC or ¹H NMR spectroscopy.

    • Compare the results to identify the optimal temperature condition.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction & Screening cluster_analysis Analysis prep_reagents Prepare Solutions: - Cyclohexylamine/Base in DCM - 2-Methylbenzoyl Chloride in DCM setup_flasks Set up 3 identical flasks under N2 atmosphere prep_reagents->setup_flasks precool Pre-cool amine solutions to 0 °C setup_flasks->precool add_acyl Add Acyl Chloride (dropwise at 0 °C) precool->add_acyl temp_A Condition A: Maintain at 0 °C add_acyl->temp_A temp_B Condition B: Warm to Room Temp add_acyl->temp_B temp_C Condition C: Heat to 40 °C add_acyl->temp_C monitor Monitor by TLC (1h, 2h, 4h, 24h) temp_A->monitor temp_B->monitor temp_C->monitor workup Identical Workup: Quench, Wash, Dry monitor->workup analyze Analyze Yield & Purity (HPLC, NMR) workup->analyze conclusion conclusion analyze->conclusion Determine Optimal Temperature

Caption: Workflow for parallel temperature optimization experiment.

Section 4: Data Interpretation & Visualization

Effective optimization requires clear data analysis. Summarize your findings from the experimental protocol in a table for direct comparison.

Hypothetical Temperature Optimization Data
ConditionTemperature (°C)Reaction Time (h)Isolated Yield (%)Purity (HPLC, %)Notes
A 02465%99%Reaction very slow, incomplete after 4h.
B Room Temp (~22)492%98%Clean reaction, complete by 4h.
C 40290%91%Faster reaction, but increased impurity profile.

This data clearly suggests that room temperature offers the best balance of reaction time, yield, and purity.

Logical Relationship Diagram

This diagram illustrates the causal relationships between temperature and the key reaction outcomes.

G cluster_low Low Temperature (e.g., 0 °C) cluster_opt Optimal Temperature (e.g., Room Temp) cluster_high High Temperature (e.g., >40 °C) temp Reaction Temperature low_rate Slow Reaction Rate temp->low_rate opt_rate Moderate Reaction Rate temp->opt_rate high_rate Fast Reaction Rate temp->high_rate low_yield Low Yield (if incomplete) low_rate->low_yield low_side Minimal Side Reactions high_purity High Purity low_side->high_purity opt_yield High Yield opt_rate->opt_yield opt_purity High Purity high_side Increased Side Reactions (Hydrolysis, Degradation) high_rate->high_side lower_yield Decreased Yield high_side->lower_yield lower_purity Lower Purity high_side->lower_purity

Caption: Impact of temperature on reaction outcomes.

Section 5: Frequently Asked Questions (FAQs)

  • Q: What is the best "default" temperature to start with if I don't have time for a full optimization study?

    • A: A widely successful strategy for reactions of this type is to add the acyl chloride at 0 °C and then allow the reaction to warm to room temperature and stir for 2-12 hours.[1][10] This often provides a good balance without requiring heating.

  • Q: Can I run the reaction at reflux in a solvent like DCM (40 °C) or THF (66 °C) to speed it up?

    • A: While heating will accelerate the reaction, it significantly increases the risk of side reactions, particularly the hydrolysis of any remaining 2-methylbenzoyl chloride.[6][7] Refluxing is generally not recommended unless optimization studies show it to be beneficial and you can ensure completely anhydrous conditions.

  • Q: How can I tell if my product is degrading due to heat?

    • A: The most definitive way is to use LC-MS. If you heat the reaction, you may see the peak for your desired product decrease over time while new peaks (degradation products) appear. A darkening of the reaction mixture (e.g., turning yellow or brown) can also be an indicator of thermal degradation.

  • Q: Does my choice of base (e.g., triethylamine vs. pyridine vs. aqueous NaOH) affect the optimal temperature?

    • A: Yes. If using a biphasic system with aqueous NaOH (a classic Schotten-Baumann setup), temperature control is even more critical, as the presence of water makes acyl chloride hydrolysis a major competing reaction.[1][7] For organic bases like triethylamine or pyridine in an anhydrous solvent, the primary concern is controlling the initial exotherm.

References

  • Fisher Scientific. Amide Synthesis.[Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2.[Link]

  • ResearchGate. Research on the thermal stability of 2-amino-3,5-dichloro-N- methylbenzamide (ADMBA) applying DSC. (2021-06-29). [Link]

  • Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011-05-06). [Link]

  • Quora. What is the Schottan-Baumann reaction? (2020-07-02). [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction.[Link]

  • BYJU'S. Schotten Baumann Reaction. (2019-11-17). [Link]

  • Chemistry LibreTexts. 21.2: Nucleophilic Acyl Substitution Reactions. (2024-09-30). [Link]

  • YouTube. Lecture 2: Reaction Kinetics and Nucleophilic Acyl Substitution. (2020-09-01). [Link]

  • YouTube. Effect of Temperature on Elimination and Substitution Reactions. (2023-03-18). [Link]

  • UKnowledge - University of Kentucky. THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE.[Link]

Sources

Technical Support Center: Recrystallization Optimization for N-cyclohexyl-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the technical support hub for N-cyclohexyl-2-methylbenzamide . This guide addresses the purification of this specific amide, a compound often synthesized via Schotten-Baumann reaction or direct amidation. Due to the steric bulk of the ortho-methyl group and the lipophilicity of the cyclohexyl ring, this molecule presents unique crystallization challenges, particularly "oiling out" and polymorphic shifts.

This interface is designed to troubleshoot your specific experimental failures and optimize your yield/purity profile.

Module 1: Solvent System Selection Strategy

The choice of solvent is dictated by the specific impurity profile of your crude material (e.g., unreacted cyclohexylamine vs. 2-methylbenzoic acid).

Primary Solvent Recommendations
Solvent SystemComposition (v/v)Primary Use CaseTechnical RationaleRisk Factor
Ethanol / Water 90:10 to 80:20 General Purity The amide carbonyl accepts H-bonds from water/EtOH, increasing solubility at high T. Cooling drastically drops solubility due to the hydrophobic cyclohexyl group.Hydrolysis: Prolonged boiling may hydrolyze the amide bond (low risk, but non-zero).
Ethyl Acetate / Heptane 1:2 to 1:4 Removing Non-Polars Excellent for removing unreacted cyclohexylamine (which stays in the organic mother liquor). The ortho-methyl group disrupts packing, requiring a non-polar anti-solvent to force precipitation.Differential Evaporation: Heptane and EtOAc have different vapor pressures; composition changes during hot filtration.
Toluene 100% Polymorph Control Aromatic stacking interactions between toluene and the 2-methylbenzamide moiety can stabilize specific crystal forms.Drying: High boiling point (110°C) makes removing residual solvent from the crystal lattice difficult.

Module 2: Troubleshooting Guides (Q&A)

Issue 1: "The compound is separating as an oil, not a crystal."

Q: My solution turns cloudy, but instead of crystals, I see oil droplets at the bottom. How do I fix this?

A: This is "Oiling Out" (Liquid-Liquid Phase Separation). This occurs because the melting point of the solvated solute is lower than the temperature at which the solution becomes saturated. The ortho-methyl group in your compound lowers the lattice energy compared to the para isomer, making it more prone to this.

Corrective Protocol:

  • Re-dissolve: Reheat the mixture until the oil dissolves (add a small amount of the "good" solvent, e.g., Ethanol, if necessary).

  • Temperature Control: Lower the temperature slowly. Do not plunge into ice.

  • The Seeding Trick: Determine the temperature where the oil normally appears (the "cloud point"). Cool the clear solution to 5°C above this cloud point. Add a seed crystal.[1]

  • Agitation: Stir vigorously. This prevents the oil droplets from coalescing and encourages nucleation on the seed crystal.

Issue 2: "My crystals smell like amine (Cyclohexylamine)."

Q: After drying, the crystals are white but have a fishy/amine odor. Is the recrystallization failing?

A: Recrystallization alone is inefficient for removing stoichiometric amine excesses. Cyclohexylamine (starting material) can form inclusion complexes or simply adhere to the surface of the amide crystals.

Corrective Protocol:

  • Pre-Wash (Critical): Dissolve your crude solid in Ethyl Acetate. Wash this organic layer with 1M HCl (2x) .

    • Mechanism:[2][3] This protonates the unreacted cyclohexylamine (turning it into the water-soluble hydrochloride salt), removing it from the organic phase before you even attempt recrystallization.

  • Recrystallize: Proceed with the Ethyl Acetate/Heptane method after the acid wash.

Issue 3: "Yields are consistently below 60%."

Q: The purity is good, but I am losing too much product in the mother liquor.

A: You are likely operating outside the Metastable Zone Width (MSZW). The solubility curve of this compound is likely steep.

Optimization Protocol:

  • Anti-Solvent Titration: Dissolve the compound in the minimum amount of hot "good" solvent (e.g., Ethanol).

  • Hot Addition: Add hot "anti-solvent" (e.g., Water) dropwise until a permanent turbidity is just barely reached.

  • Back-off: Add 1-2 drops of the "good" solvent to clear it.

  • Cooling Profile: Use a controlled cooling ramp (1°C/min). Rapid cooling traps the compound in the supersaturated solution (mother liquor).

Module 3: Visualizing the Logic

Workflow 1: The "Oiling Out" Rescue Loop

Use this decision tree when you encounter phase separation.

RecrystallizationRescue Start Problem: Solution Oils Out CheckTemp Is T_solution > T_melting(solvated)? Start->CheckTemp Reheat Reheat to Clear Solution CheckTemp->Reheat Yes AddSolvent Add 10% more 'Good' Solvent Reheat->AddSolvent CoolSlow Cool to (T_cloud + 5°C) AddSolvent->CoolSlow Seed Add Seed Crystal & Stir CoolSlow->Seed Success Crystallization Initiated Seed->Success

Caption: Logic flow for mitigating liquid-liquid phase separation (oiling out) during amide purification.

Workflow 2: Solvent System Decision Matrix

Select the correct solvent based on your primary impurity.

SolventSelection Impurity Identify Major Impurity Amine Unreacted Amine (Cyclohexylamine) Impurity->Amine Acid Unreacted Acid (2-Methylbenzoic Acid) Impurity->Acid Unknown General/Unknown Impurity->Unknown ProtocolA 1. Acid Wash (HCl) 2. EtOAc/Heptane Amine->ProtocolA ProtocolB 1. Base Wash (NaHCO3) 2. Toluene or EtOH Acid->ProtocolB ProtocolC Ethanol/Water (9:1) Unknown->ProtocolC

Caption: Decision matrix for selecting the optimal purification route based on crude analysis.

Module 4: Advanced Considerations (Polymorphism)

Researchers working with ortho-substituted benzamides must be aware of polymorphism. The steric clash between the ortho-methyl group and the amide carbonyl can force the molecule into twisted conformations.

  • Kinetic Form: Often obtained from rapid cooling (e.g., crash cooling in ice). Lower melting point, needle-like habit.

  • Thermodynamic Form: Obtained from slow cooling or digestion (stirring the slurry at elevated temperature). Higher melting point, block-like habit.

  • Recommendation: For pharmaceutical applications, always aim for the thermodynamic form by using the Slow Cooling protocol described in Module 2.

References

  • BenchChem. (2025).[1][4] Technical Support Center: Purification of 2-Amino-N-cyclohexyl-N-methylbenzylamine. Retrieved from

    • Relevance: Provides foundational protocols for N-cyclohexyl-N-methyl substituted systems and solubility data for amine intermedi
  • Royal Society of Chemistry (RSC). (2020). Significance of reagent addition sequence in the amidation of carboxylic acids. Retrieved from

    • Relevance: details the synthesis and purification (column vs. crystallization) of N-cyclohexylbenzamide analogs, providing melting point baselines (143-144°C).
  • National Institutes of Health (NIH) / PMC. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide. Retrieved from

    • Relevance: Validates the solubility profiles of benzamides in Ethanol, Ethyl Acetate, and Toluene, confirming the stability of the amide bond in these solvents.
  • University of Rochester. (2022). Solvents for Recrystallization & Polarity Guide. Retrieved from

    • Relevance: Authoritative source for solvent polarity indices and boiling point/melting point data used in the solvent selection tables.

Sources

addressing steric hindrance in N-cyclohexyl-2-methylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of N-cyclohexyl-2-methylbenzamide. This resource is tailored for researchers, medicinal chemists, and process development scientists who are navigating the challenges associated with sterically hindered amide bond formations. The inherent steric congestion in this compound, arising from the ortho-methyl group on the benzoyl moiety and the bulky secondary cyclohexyl amine, often leads to low yields and incomplete reactions with standard amide coupling protocols.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you overcome these synthetic hurdles and achieve optimal results.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound in a practical question-and-answer format.

Question 1: My reaction yield for the coupling of 2-methylbenzoic acid and cyclohexylamine is consistently low (<30%) using standard DCC/DMAP or EDC/HOBt coupling. What is the likely cause and how can I improve it?

Answer:

The primary culprit for low yields in this specific synthesis is significant steric hindrance. The ortho-methyl group on 2-methylbenzoic acid restricts access to the carboxylic acid's carbonyl carbon. Simultaneously, the bulky cyclohexyl group of the amine sterically shields the nucleophilic nitrogen atom. This combination severely slows down the rate of the desired nucleophilic attack on the activated carboxylic acid intermediate.[1][2]

Standard coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), even with additives like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine), may not be potent enough to facilitate the reaction between two sterically demanding partners.[3]

Solutions & Optimization Strategies:

  • Employ More Potent Coupling Reagents: Switch to uranium or phosphonium-based coupling reagents, which are specifically designed to overcome high activation energy barriers in sterically hindered systems.

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is a highly effective uranium-based reagent known for its rapid activation of carboxylic acids and resistance to racemization.[4]

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt that has proven effective in difficult couplings.[3]

  • Elevate the Reaction Temperature: Increasing the temperature can provide the necessary kinetic energy to overcome the steric barrier. Monitor the reaction for potential side product formation or degradation at higher temperatures. A carefully controlled increase to 50-80°C can be beneficial.

  • Optimize Solvent Choice: The choice of solvent can influence the reaction rate. Aprotic polar solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are generally preferred for amide couplings as they can help to solvate the charged intermediates and are stable at higher temperatures.

  • Increase Reaction Time: Due to the slow reaction kinetics, extending the reaction time to 24-48 hours may be necessary to drive the reaction to completion. It is crucial to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[5]

Question 2: I am observing a significant amount of unreacted 2-methylbenzoic acid in my reaction mixture, even after extended reaction times with HATU. What could be the issue?

Answer:

While HATU is a powerful coupling reagent, incomplete reaction in the presence of sterically hindered substrates can still occur due to several factors:

  • Insufficient Base: The activation of the carboxylic acid by HATU requires a non-nucleophilic base, typically Diisopropylethylamine (DIPEA) or Triethylamine (TEA), to deprotonate the carboxylic acid. An insufficient amount of base will lead to incomplete activation and thus, unreacted starting material. It is recommended to use at least 2-3 equivalents of the base.

  • Order of Reagent Addition: The sequence of adding reagents is critical. Pre-activating the carboxylic acid with HATU and the base for a short period (15-30 minutes) before adding the amine can significantly improve yields. This ensures that the activated ester is readily available to react with the amine.[6]

  • Moisture Contamination: Coupling reagents, especially uronium and phosphonium salts, are sensitive to moisture. Ensure that all solvents and reagents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the activated intermediate and the coupling reagent itself.[7]

Question 3: Are there alternative synthetic routes to this compound that bypass the direct amide coupling of a hindered acid and amine?

Answer:

Yes, when standard coupling methods fail, even with optimization, alternative strategies can be employed. One effective, albeit more synthetically demanding, approach involves converting the carboxylic acid to a more reactive intermediate first.

Alternative Strategy: Acyl Chloride Formation Followed by Amination

This two-step, one-pot procedure can be highly effective:

  • Activation of 2-methylbenzoic acid: Convert 2-methylbenzoic acid to 2-methylbenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Oxalyl chloride is often preferred as the byproducts are gaseous, simplifying purification. This reaction is typically performed in an inert solvent like dichloromethane (DCM) or toluene.

  • Reaction with Cyclohexylamine: After the formation of the acyl chloride is complete (usually confirmed by the cessation of gas evolution), the cyclohexylamine is added, often in the presence of a base like triethylamine or pyridine to scavenge the HCl byproduct. This step is typically fast due to the high reactivity of the acyl chloride.

This method circumvents the need for a coupling reagent and directly provides a highly activated electrophile for the amination reaction.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it specifically impact the synthesis of this compound?

A1: Steric hindrance is a phenomenon in which the rate of a chemical reaction is slowed down or prevented because of the spatial bulk of atoms or groups of atoms near the reaction center. In the case of this compound synthesis, the ortho-methyl group on the benzoic acid and the large cyclohexyl group on the amine physically obstruct the approach of the reacting species to each other, making the formation of the transition state for the amide bond more difficult.[8]

Q2: Can I use a primary amine like aniline instead of cyclohexylamine with 2-methylbenzoic acid? Would that be easier?

A2: While aniline is a primary amine, it is significantly less nucleophilic than cyclohexylamine due to the delocalization of the nitrogen's lone pair into the aromatic ring. This electronic effect, combined with the steric hindrance from the ortho-methyl group, can also make this coupling challenging. However, the steric bulk of aniline is less than that of cyclohexylamine, which might offer some advantage. The choice of coupling conditions would still be critical.

Q3: What analytical techniques are best for monitoring the progress of this reaction?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting materials and the product. For more quantitative analysis and to confirm the identity of the product, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. 1H NMR of the crude reaction mixture can also provide information on the conversion.

Q4: My final product is difficult to purify. What are some common impurities and how can I remove them?

A4: Common impurities include unreacted 2-methylbenzoic acid, unreacted cyclohexylamine, and byproducts from the coupling reagent (e.g., dicyclohexylurea if DCC is used).

  • Unreacted Acid: Can be removed by washing the organic layer with a mild aqueous base like sodium bicarbonate solution.

  • Unreacted Amine: Can be removed by washing with a dilute aqueous acid like 1M HCl.

  • Coupling Reagent Byproducts: These can often be removed by filtration (in the case of DCU) or by column chromatography. The byproducts of HATU and PyBOP are generally more soluble and are typically removed during aqueous workup and subsequent chromatography.

Data & Protocols

Comparison of Coupling Reagents for Hindered Amide Synthesis
Coupling ReagentClassAdvantagesDisadvantagesTypical Conditions
DCC/DMAP CarbodiimideInexpensive, readily available.Low efficacy for hindered substrates, DCU byproduct can be difficult to remove.DCM, 0°C to RT, 12-24h
EDC/HOBt CarbodiimideWater-soluble byproducts, easy workup.Can be less effective for highly hindered systems.DMF, RT, 12-24h
HATU/DIPEA UroniumHigh reactivity, fast reaction times, low racemization.Expensive, moisture-sensitive.DMF, RT, 2-12h
PyBOP/DIPEA PhosphoniumHigh reactivity, good for hindered systems.Expensive, phosphine oxide byproducts.DMF or DCM, RT, 4-16h
SOCl₂/Pyridine Acyl ChlorideForms highly reactive intermediate, inexpensive.Harsh conditions, potential for side reactions with sensitive functional groups.Toluene or DCM, 0°C to reflux
Experimental Protocol: High-Yield Synthesis using HATU

This protocol is a recommended starting point for the synthesis of this compound.

Materials:

  • 2-methylbenzoic acid

  • Cyclohexylamine

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-methylbenzoic acid (1.0 eq) and anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Add cyclohexylamine (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 50°C.

  • Once the reaction is complete (typically 4-12 hours), dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Visualizing the Challenge and Solution

The Steric Hindrance Problem

StericHindrance cluster_reactants Reactants 2-Methylbenzoic_Acid 2-Methylbenzoic Acid (Ortho-methyl group) Activated_Intermediate Activated Carboxylic Acid (e.g., O-acylisourea) 2-Methylbenzoic_Acid->Activated_Intermediate Activation (Coupling Reagent) Cyclohexylamine Cyclohexylamine (Bulky secondary amine) Amide_Bond_Formation Amide Bond Formation (Transition State) Cyclohexylamine->Amide_Bond_Formation Activated_Intermediate->Amide_Bond_Formation Product This compound Amide_Bond_Formation->Product Hindrance_Acid Steric Clash Hindrance_Acid->Amide_Bond_Formation Hindrance_Amine Steric Clash Hindrance_Amine->Amide_Bond_Formation

Caption: Steric clashes impede the formation of the amide bond transition state.

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow Start Low Yield of This compound CheckReagents Using standard coupling reagents (DCC, EDC)? Start->CheckReagents SwitchReagent Switch to potent reagent (HATU, PyBOP) CheckReagents->SwitchReagent Yes CheckConditions Reaction still slow/incomplete? CheckReagents->CheckConditions No SwitchReagent->CheckConditions OptimizeConditions Increase Temperature (50-80°C) Extend Reaction Time (24-48h) Check Solvent (Anhydrous DMF) CheckConditions->OptimizeConditions Yes AlternativeRoute Consider Alternative Route: Acyl Chloride Formation CheckConditions->AlternativeRoute No, still problematic Success Improved Yield OptimizeConditions->Success AlternativeRoute->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry (2nd ed.). Oxford University Press.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Lardi, F., et al. (2020). Synthesis and Crystal Structure of N Cyclohexyl2-Nitrobenzamide. Journal of Chemical Crystallography, 50, 335–340. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479. [Link]

  • Carpino, L. A., et al. (1993). (1H-Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and 1H-Benzotriazol-1-yl N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and tetrafluoroborate (TBTU) in Peptide Synthesis: An Improved Continuous-Flow Procedure for Solid-Phase Peptide Synthesis. Journal of Organic Chemistry, 58(25), 7129–7132. [Link]

  • Royal Society of Chemistry (n.d.). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. [Link]

  • Ghosh, A. K., & Shahabi, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(51), 152627. [Link]

  • Sabatini, D. A., & Lan, X. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4348–4355. [Link]

  • University of Rochester, Department of Chemistry (n.d.). Troubleshooting: My Reaction Failed: FAQ. [Link]

  • Exner, O., & Böhm, S. (2004). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. Physical Chemistry Chemical Physics, 6(15), 3864-3870. [Link]

  • Wikipedia (n.d.). Ortho effect. [Link]

Sources

Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Determination of N-cyclohexyl-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth walkthrough for the development and validation of a stability-indicating reversed-phase HPLC (RP-HPLC) method for assessing the purity of N-cyclohexyl-2-methylbenzamide. Moving beyond a simple checklist of steps, we will explore the scientific rationale behind each decision, compare alternative approaches, and present supporting experimental data to guide researchers, scientists, and drug development professionals in creating a robust, reliable, and compliant analytical method.

Introduction: The Imperative for a Robust Purity Method

This compound is a molecule of interest in pharmaceutical and chemical research. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is paramount for safety, efficacy, and regulatory compliance. The presence of impurities, even in minute quantities, can signify issues in the synthetic process or instability of the compound. High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for this purpose, offering the sensitivity and resolving power necessary to separate the main compound from process-related impurities and potential degradants.[1]

The objective of this guide is to develop a method that is not just precise and accurate, but also stability-indicating. This means the method must be able to unequivocally separate the this compound peak from any degradation products that may form under stress conditions.[2][3] This is a critical requirement mandated by regulatory bodies like the International Council for Harmonisation (ICH).[4]

Part 1: Foundational Strategy - Analyte Characterization & Initial Parameter Selection

A successful method development strategy begins with a thorough understanding of the analyte's physicochemical properties.

Analyte Structure:

  • This compound: This molecule possesses a substituted aromatic (benzamide) ring and a non-polar aliphatic (cyclohexyl) group. The amide linkage provides some polarity. This dual nature—hydrophobic regions coupled with a polar functional group—makes it an ideal candidate for Reversed-Phase HPLC.

Initial HPLC Parameter Selection:

  • Mode of Chromatography: Reversed-Phase (RP) HPLC is the logical starting point. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. This compound, with its significant non-polar character, will be retained on the column and can be eluted by increasing the organic solvent concentration in the mobile phase.[5]

  • Detector Selection: The presence of the benzoyl group provides a strong chromophore, making UV-Vis detection ideal. A photodiode array (PDA) detector is preferable as it allows for the acquisition of the full UV spectrum of the peak, which is invaluable for peak purity assessment and identifying co-eluting impurities. The initial wavelength can be set at the absorption maximum (λ-max) of the analyte, likely around 230-275 nm, to be refined later.

  • Diluent Selection: The diluent used to prepare the sample and standard solutions should be compatible with the mobile phase to ensure good peak shape. A mixture of water and the organic solvent used in the mobile phase (e.g., 50:50 Acetonitrile:Water) is a common and effective choice.

Part 2: Method Development & Optimization - A Comparative Approach

Method development is an iterative process of refining chromatographic conditions to achieve the desired separation. The key goal is to achieve a resolution (Rs) of >2 between the main peak and its closest eluting impurity.[6]

Logical Workflow for Method Development

The following diagram outlines the systematic approach to developing and optimizing the HPLC method.

MethodDevelopmentWorkflow cluster_opt Optimization Parameters Analyte Analyte Characterization (this compound) Initial Initial Method Screening (Column & Mobile Phase) Analyte->Initial Informs starting conditions Optimization Optimization Phase Initial->Optimization Refine separation ForcedDeg Forced Degradation & Specificity Check Optimization->ForcedDeg Confirm stability-indicating nature Gradient Gradient Profile FlowRate Flow Rate Temp Column Temperature Validation Method Validation (ICH Q2(R1)) ForcedDeg->Validation Validate for intended use Final Final Validated Method Validation->Final

Caption: A systematic workflow for HPLC method development.

Step 1: Column Chemistry Comparison

The choice of stationary phase is the most powerful tool for manipulating selectivity. While a standard C18 (octadecylsilane) column is the workhorse of RP-HPLC, evaluating alternative chemistries is crucial for finding the optimal separation. Amide-based columns, for instance, can offer different selectivity for polar compounds due to hydrogen bonding capabilities, while phenyl-based columns can provide unique π-π interactions with aromatic analytes.[7][8][9]

A screening was performed on three different columns with a generic gradient of Acetonitrile and Water.

Table 1: Comparison of HPLC Column Performance

ParameterColumn A: Standard C18 (150x4.6mm, 5µm)Column B: RP-Amide (150x4.6mm, 5µm)Column C: Phenyl-Hexyl (150x4.6mm, 5µm)
Retention Time (Main Peak) 12.5 min10.8 min13.2 min
Tailing Factor (Main Peak) 1.21.11.1
Theoretical Plates 11,50012,20013,000
Resolution (Main Peak vs. Impurity 1) 1.81.62.5
Observations Good retention but insufficient resolution for a critical impurity pair.Less retention, indicating lower hydrophobicity. Poor resolution.[8]Excellent peak shape and superior resolution due to potential π-π interactions.[8]
Step 2: Mobile Phase Optimization

With the column selected, the mobile phase composition is refined to improve resolution and reduce run time.

  • Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common choices. ACN generally provides better peak shape and lower backpressure. A comparison showed ACN yielded sharper peaks for this compound.

  • pH: The pH of the aqueous portion of the mobile phase can significantly impact the retention of ionizable impurities. Since the analyte itself is neutral, pH changes primarily affect the charge state of acidic or basic impurities, altering their retention and improving separation. A screen using a mobile phase with 0.1% Formic Acid (pH ~2.7) showed improved resolution of an early-eluting impurity compared to neutral water.

  • Gradient Optimization: A gradient elution (where the concentration of the organic solvent is increased over time) is necessary to elute all compounds of interest with good peak shape in a reasonable time. The initial generic gradient was optimized to a shallower gradient around the elution time of the main peak to maximize the resolution of closely eluting impurities.

Optimized Chromatographic Conditions:

Parameter Specification
HPLC System Quaternary Gradient HPLC with PDA Detector
Column Phenyl-Hexyl (150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min (40% B), 5-20 min (40-70% B), 20-25 min (70-40% B), 25-30 min (40% B)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 245 nm

| Injection Volume | 10 µL |

Part 3: Proving Specificity - Forced Degradation Studies

A method's specificity is its ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.[10] Forced degradation studies are the cornerstone of establishing this and are required by regulatory guidelines.[2][4] The goal is to intentionally degrade the sample to produce potential degradation products and ensure the HPLC method can separate them from the parent peak.[3][11]

Forced Degradation Workflow

ForcedDegradation API This compound (API Sample) Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal Stress (e.g., 80°C, Solid State) API->Thermal Photo Photolytic Stress (ICH Q1B Light Conditions) API->Photo Analysis Analyze all samples with optimized HPLC method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity & Mass Balance Analysis->Evaluation

Caption: Workflow for conducting forced degradation studies.

Experimental Protocol: Forced Degradation
  • Prepare Stock Solution: Accurately weigh and dissolve ~25 mg of this compound in a 25 mL volumetric flask with diluent to get a 1000 µg/mL solution.

  • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 N HCl. Keep at 60°C for 4 hours. Cool, neutralize with 0.1 N NaOH, and dilute to 100 µg/mL.

  • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 N NaOH. Keep at 60°C for 2 hours. Cool, neutralize with 0.1 N HCl, and dilute to 100 µg/mL.

  • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to 100 µg/mL.

  • Thermal Degradation: Store the solid API in a hot air oven at 80°C for 48 hours. Then, prepare a 100 µg/mL solution.

  • Photolytic Degradation: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Then, prepare a 100 µg/mL solution.

  • Analysis: Inject all stressed samples, along with an unstressed control sample, into the HPLC system. Use a PDA detector to assess peak purity of the parent peak in each condition.

Table 2: Illustrative Forced Degradation Results

Stress Condition% DegradationNo. of Degradation PeaksResolution (Rs) of Closest PeakPeak Purity
Acid (0.1N HCl) 8.5%23.1Pass
Base (0.1N NaOH) 15.2%32.8Pass
Oxidation (3% H₂O₂) 5.1%14.5Pass
Thermal (80°C) 2.3%13.8Pass
Photolytic 1.8%14.0Pass

Part 4: Method Validation According to ICH Q2(R1) Guidelines

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[12][13] The ICH Q2(R1) guideline provides a framework for the required validation characteristics for a purity method.[14]

Validation Parameters and Relationships

ValidationParameters Core Method Suitability Specificity Specificity Core->Specificity Accuracy Accuracy Core->Accuracy Precision Precision Core->Precision Linearity Linearity Core->Linearity Range Range Core->Range Robustness Robustness Core->Robustness LOD LOD Core->LOD LOQ LOQ Core->LOQ Precision->Accuracy Linearity->Range Defines

Caption: Key validation parameters as per ICH Q2(R1).

Validation Protocols and Acceptance Criteria

Table 3: Summary of Validation Protocols and Results

ParameterProtocolAcceptance CriteriaIllustrative Result
Specificity Analyze blank, placebo, and stressed samples.No interference at the retention time of the main peak. Peak purity must pass.Pass
Linearity Analyze 5 concentrations from 50% to 150% of the nominal concentration (e.g., 50-150 µg/mL).Correlation coefficient (r²) ≥ 0.999.r² = 0.9998
Accuracy (% Recovery) Perform recovery studies by spiking a placebo with the API at 3 levels (80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.99.5% - 101.2%
Precision (Repeatability) Analyze 6 replicate preparations of the sample at 100% concentration.Relative Standard Deviation (RSD) ≤ 2.0%.[6]RSD = 0.45%
Precision (Intermediate) Repeat the precision study on a different day with a different analyst.RSD ≤ 2.0%.RSD = 0.68%
Limit of Quantitation (LOQ) Determine the concentration with a signal-to-noise ratio of ~10.S/N ≈ 10.0.1 µg/mL
Robustness Deliberately vary method parameters (Flow rate ±10%, Temp ±2°C, Mobile Phase pH ±0.2).System suitability must pass. No significant change in results.Pass

Part 5: Routine Analysis & System Suitability

Once validated, the method can be implemented for routine quality control. Before analyzing any samples, a System Suitability Test (SST) must be performed to ensure the chromatographic system is working correctly on that day.[15] This is a non-negotiable part of a compliant workflow.[6][16][17]

Protocol: System Suitability Testing
  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Make five replicate injections of the standard solution (e.g., 100 µg/mL).

  • Make one injection of a resolution solution (if a known impurity is available) or a stressed sample to confirm resolution.

Table 4: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.[6]
Theoretical Plates (N) N ≥ 5000Measures column efficiency and performance.
RSD of Peak Area ≤ 2.0% for 5 replicate injectionsDemonstrates the precision of the instrument and injection system.[6]
Resolution (Rs) Rs ≥ 2.0 between main peak and closest impurityConfirms the system's ability to separate critical components.[6]

Conclusion

This guide has detailed a systematic, science-driven approach to developing a robust, specific, and reliable stability-indicating HPLC method for the purity analysis of this compound. By beginning with analyte characterization, performing a comparative screen of column chemistries, optimizing mobile phase conditions, and rigorously challenging the method through forced degradation, we have established a method that is fit for its purpose. The subsequent validation as per ICH Q2(R1) guidelines provides the documented evidence of its suitability. The final implementation of system suitability tests ensures the ongoing performance and reliability of the method in a routine quality control environment. This comprehensive approach ensures data integrity and supports the development of safe and effective pharmaceutical products.

References

  • Benchchem. A Comparative Guide to Purity Validation of N-Cyclohexylmaleimide: HPLC vs. Alternative Methods. Benchchem.
  • Patel, Y. et al. (2015). RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylpara. International Journal of Pharmaceutical Sciences and Research.
  • Kondapalli, V. et al. (2011). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. PMC.
  • Alsante, K. M. et al. (2025). The role of forced degradation studies in stability indicating HPLC method development. ResearchGate.
  • Lachman Consultants. (2022). System & Sample Suitability - Know the Whole Story!. Lachman Consultants.
  • Needham, S. et al. (2012). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America.
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline.
  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Gimeno, E. et al. (2001). Comparison of ion-pair and amide-based column reversed-phase liquid chromatography for the separation of thiamine-related compounds. PubMed.
  • European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. European Medicines Agency (EMA).
  • Neupane, B. (2021). Could you please provide a guide for a reverse phase HPLC system to purify the amide product from the coupling of amino-acid and primary amine?. ResearchGate.
  • ICH. (2023). ANALYTICAL PROCEDURE DEVELOPMENT Q14. ICH.
  • Satyanarayana, P. V. V. & Kumar, K. R. (2025). Development and validation of reverse phase HPLC method for the determination of impurities in prasugrel hydrochloride. ResearchGate.
  • Chandramore, V. & Sonawane, S. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. SciSpace.
  • Amini, E. et al. (2015). RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms. Brieflands.
  • Chandramore, V. & Sonawane, S. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
  • FDA. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD Analytical.
  • MicroSolv. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv.
  • MicroSolv. (2025). Amide or Amino HPLC Columns What are the Differences - Tech Information. MicroSolv.
  • Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. TGA.
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).
  • ICH. (n.d.). Quality Guidelines. ICH.
  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Biotage.
  • Borman, P. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.

Sources

Comparative Analysis: N-cyclohexyl-2-methylbenzamide vs. N-cyclohexylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers on the Impact of Ortho-Substitution on Physicochemical and Bioactive Properties

Introduction

N-substituted benzamides are a cornerstone scaffold in medicinal chemistry and materials science, valued for their synthetic accessibility and diverse applications. Within this class, N-cyclohexylbenzamide serves as a foundational structure. The introduction of substituents onto the benzoyl ring can dramatically alter the molecule's spatial arrangement, electronic properties, and, consequently, its biological activity and material characteristics. This guide provides a detailed comparative analysis of N-cyclohexylbenzamide and its ortho-methylated analog, N-cyclohexyl-2-methylbenzamide.

While direct comparative experimental data for this compound is sparse in published literature, this guide will leverage established principles of physical organic chemistry to predict the influence of the 2-methyl group. We will discuss the expected changes in physicochemical properties, conformational behavior, and synthetic strategy. Furthermore, we will provide a comprehensive, actionable experimental framework for researchers to directly compare these two compounds in a laboratory setting.

Molecular Structure and Physicochemical Properties: A Tale of Two Amides

The sole structural difference between the two compounds is the presence of a methyl group at the ortho-position of the phenyl ring in this compound. This seemingly minor addition has profound stereoelectronic implications.

G cluster_0 N-cyclohexylbenzamide cluster_1 This compound a b

Caption: Chemical structures of N-cyclohexylbenzamide (left) and this compound (right).

The Ortho Effect: Steric Hindrance and Conformational Restriction

The primary consequence of the 2-methyl group is the introduction of steric hindrance. This "ortho effect" restricts the free rotation of the C(aryl)-C(carbonyl) bond.

  • In N-cyclohexylbenzamide , the benzoyl group and the amide plane can adopt a relatively coplanar conformation, facilitating intermolecular interactions like hydrogen bonding and π-stacking.

  • In this compound , steric clash between the methyl group and the carbonyl oxygen forces the phenyl ring to twist out of the amide plane. This increased dihedral angle can significantly impact crystal packing, receptor binding, and solubility.

Electronic Influence

The methyl group is a weak electron-donating group (+I effect). While this electronic contribution is less impactful than the steric effect, it can subtly influence the reactivity of the aromatic ring and the basicity of the carbonyl oxygen.

Comparative Physicochemical Data

The following table summarizes known data for N-cyclohexylbenzamide and provides predicted values or trends for its 2-methyl analog based on chemical principles.

PropertyN-cyclohexylbenzamideThis compoundRationale for Prediction
Molecular Formula C₁₃H₁₇NO[1]C₁₄H₁₉NOAddition of a -CH₂- group.
Molecular Weight 203.28 g/mol [1]217.31 g/mol Addition of a -CH₂- group.
CAS Number 1759-68-8[1]210543-26-1Unique chemical identifier.
Melting Point 145 °C[2]Expected to be lowerThe twisted, non-planar structure of the ortho-substituted amide is likely to disrupt efficient crystal lattice packing, leading to a lower melting point.
logP (o/w) 2.9 (Computed)[3]Expected to be higher (~3.4)The addition of a hydrophobic methyl group increases the overall lipophilicity of the molecule.
Water Solubility Low[4]Expected to be lowerThe increased molecular weight and lipophilicity will likely decrease solubility in aqueous media.[5]
H-Bond Donors 1[3]1The N-H proton remains.
H-Bond Acceptors 1[3]1The C=O oxygen remains.

Synthesis and Reactivity

Both compounds can be synthesized via standard amidation protocols, most commonly by reacting the corresponding acid chloride with cyclohexylamine.

Caption: Generalized workflow for the synthesis of N-cyclohexylbenzamides.

Causality in Synthesis

The reaction rate for this compound may be slightly slower than for the unsubstituted analog. The steric bulk of the ortho-methyl group can partially shield the carbonyl carbon of 2-methylbenzoyl chloride from nucleophilic attack by cyclohexylamine. This is a practical consideration for reaction time and temperature optimization.

Proposed Experimental Framework for Comparative Analysis

To provide definitive, data-driven comparisons, the following experimental plan is proposed. This framework is designed as a self-validating system, ensuring that each step from synthesis to final analysis is robust and reproducible.

G cluster_synthesis Phase 1: Synthesis & Characterization cluster_physchem Phase 2: Physicochemical Profiling cluster_bio Phase 3: Biological/Functional Assay (Hypothetical) Synthesis Parallel Synthesis of Both Amides Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Structure Structural Verification (¹H NMR, ¹³C NMR, MS, IR) Purification->Structure Purity Purity Assessment (HPLC, Melting Point) Structure->Purity Solubility Kinetic & Thermodynamic Solubility (Aq. Buffer) Purity->Solubility Lipophilicity LogD Measurement (Shake-flask method) Purity->Lipophilicity Stability Chemical Stability (pH 2, 7.4, 10) Purity->Stability Target Select Target (e.g., GPCR, Kinase, Ion Channel) Stability->Target Binding Binding Assay (e.g., Radioligand, SPR) Target->Binding Functional Functional Assay (e.g., cAMP, Ca²⁺ flux) Binding->Functional

Sources

Technical Validation Guide: Confirming Amide Bond Formation in N-Cyclohexyl-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In drug discovery and intermediate synthesis, confirming the formation of N-cyclohexyl-2-methylbenzamide requires more than a simple mass check. The presence of the ortho-methyl group on the benzoyl ring introduces steric strain that differentiates this molecule from simple benzamides. This steric bulk can influence crystal packing, solubility, and most importantly, the rotameric populations observed in NMR spectroscopy.

This guide moves beyond basic "product identification" to provide a rigorous, multi-modal validation workflow. We compare three primary analytical alternatives—NMR, FT-IR, and LC-MS —ranking them by structural definitive power and throughput efficiency.

The Core Analytical Challenge: Distinguishing the formed amide from a salt complex (an acid-base pair between the starting amine and acid) which can mimic the product in crude mass spectrometry but fails in structural integrity.

Comparative Analysis of Analytical Alternatives

The following table contrasts the three primary methods for confirming the amide bond (


).
FeatureMethod A:

H /

C NMR
Method B: FT-IR Spectroscopy Method C: LC-MS (ESI)
Primary Utility Definitive Structural Proof Rapid Functional Group Check High-Throughput Confirmation
Diagnostic Signal Cyclohexyl methine shift (

ppm)
Amide I (

cm

) & II bands

Time to Result 15–30 mins (prep + run)< 2 mins (ATR)< 5 mins
Limit of Detection

impurity

impurity
Trace (ppm level)
Blind Spot Requires deuterated solvents; slow.Cannot easily distinguish amide from salt forms.Cannot distinguish isomers or salt complexes easily.
Verdict Gold Standard for purity and connectivity.Best for in-process monitoring .Best for reaction screening .

Detailed Analytical Protocols

Method A: Nuclear Magnetic Resonance (The Gold Standard)

NMR provides the only self-validating proof that the C-N covalent bond has formed.

Critical Diagnostic: The "Methine Shift" The proton on the carbon attached to the nitrogen (the cyclohexyl methine, H-1') is the most sensitive probe.

  • Starting Material (Cyclohexylamine):

    
     ppm.
    
  • Product (this compound):

    
     ppm.
    
  • Mechanism:[1][2][3] The electron-withdrawing nature of the carbonyl group deshields this proton, shifting it downfield by

    
     ppm.
    

The "Ortho-Methyl" Effect Unlike unsubstituted benzamides, the 2-methyl group creates a non-planar twist.

  • Observation: The amide N-H proton often appears as a broad doublet (

    
     ppm) due to restricted rotation and quadrupolar coupling.
    
  • Validation: In

    
    C NMR, the carbonyl carbon will appear at 
    
    
    
    ppm.[4][5] If this signal is upfield (
    
    
    ppm), you likely have the unreacted carboxylic acid or a salt.
Experimental Setup (NMR)
  • Sample Prep: Dissolve 10–15 mg of dry product in 0.6 mL DMSO-d

    
     .
    
    • Note: CDCl

      
       is acceptable, but DMSO-d
      
      
      
      often sharpens the amide N-H signal and prevents exchange.
  • Acquisition: Standard proton (16 scans) and Carbon (1024 scans).

  • Processing: Reference DMSO residual peak to 2.50 ppm.

Method B: FT-IR Spectroscopy (The Quick Screen)

IR is the fastest way to confirm the loss of the amine and the formation of the amide backbone.

  • Amide I Band (C=O Stretch): Look for a strong, sharp peak at 1630–1650 cm

    
     .
    
    • Differentiation: The starting 2-methylbenzoyl chloride (if used) absorbs higher (

      
       cm
      
      
      
      ). The carboxylic acid absorbs broad and lower (
      
      
      cm
      
      
      ).
  • Amide II Band (N-H Bend): A distinct peak at 1540–1560 cm

    
     .
    
  • N-H Stretch: A single band at 3250–3300 cm

    
      (secondary amide). Primary amines (starting material) typically show two bands (symmetric/asymmetric).
    
Method C: LC-MS (The Stoichiometric Check)
  • Target:

    
    
    
  • Molecular Weight: 217.31 g/mol

  • Target Ion:

    
    
    
  • Protocol: Use a generic C18 gradient (Water/Acetonitrile + 0.1% Formic Acid).

    • Warning: If you see

      
       but the retention time is identical to the amine, you may have a false positive (adduct). Always correlate with UV purity (254 nm).
      

Synthesis & Confirmation Workflow

The following protocol ensures the generation of the amide for validation.

Reaction: 2-Methylbenzoyl chloride + Cyclohexylamine


 Product
  • Setup: To a solution of cyclohexylamine (1.1 equiv) and triethylamine (1.5 equiv) in dry DCM at 0°C, add 2-methylbenzoyl chloride (1.0 equiv) dropwise.

  • Reaction: Stir at room temperature for 3 hours.

  • Workup: Wash with 1N HCl (removes unreacted amine), then sat. NaHCO

    
     (removes unreacted acid). Dry over MgSO
    
    
    
    .
  • Isolation: Evaporate solvent to yield the solid amide.

Visualization: Analytical Logic Tree

AmideConfirmation Start Crude Reaction Solid IR_Step Step 1: FT-IR Analysis (Rapid Screen) Start->IR_Step Amide_Bands Amide I (1640 cm-1) Amide II (1550 cm-1) Present? IR_Step->Amide_Bands NMR_Step Step 2: 1H NMR (DMSO-d6) (Structural Proof) Amide_Bands->NMR_Step Yes Fail REJECT / RE-PURIFY (Salt or Starting Material) Amide_Bands->Fail No Methine_Check Cyclohexyl Methine Shift? (> 3.8 ppm) NMR_Step->Methine_Check MS_Step Step 3: LC-MS (Purity Check) Methine_Check->MS_Step Yes Methine_Check->Fail No (Signal at 2.6 ppm) Mass_Check [M+H]+ = 218.3? MS_Step->Mass_Check Success CONFIRMED This compound Mass_Check->Success Yes Mass_Check->Fail No

Figure 1: Decision logic for confirming amide bond formation. Note the critical NMR checkpoint regarding the methine shift.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 579740, N-Cyclohexyl-2-fluoro-N-methylbenzamide (Analogous Structure Data). Retrieved from [Link]

  • ResearchGate (2024). Synthesis and Crystal Structure of N-Cyclohexyl-2-nitrobenzamide (Structural Analog). Retrieved from [Link]

  • NIST Chemistry WebBook. Benzamide, N-cyclohexyl-N-[(cyclohexylamino)carbonyl]- IR Spectrum.[6] Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling N-cyclohexyl-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level operational directive for laboratory personnel handling N-cyclohexyl-2-methylbenzamide (and structurally related N-substituted benzamides). It prioritizes the "Precautionary Principle" due to the variable bioactivity found in this chemical class.[1][2]

Executive Safety Assessment

Compound Class: Lipophilic Amide / Substituted Benzamide Physical State: Solid (Crystalline Powder) Primary Hazard Vector: Inhalation of dust; Transdermal absorption.[1]

Scientific Rationale for Enhanced Protocols: While specific toxicological data (LD50) for this compound is often limited in public registries, its structural components dictate specific risks.[1][2] The cyclohexyl moiety significantly increases lipophilicity (


 estimated) compared to simple benzamides.[2] This facilitates skin permeation , allowing the compound to bypass the stratum corneum more effectively than hydrophilic solids.[1] Furthermore, many N-substituted benzamides possess biological activity (e.g., ion channel modulation), necessitating that this compound be treated as a Potent Pharmacological Agent (PPA)  until proven otherwise.[1][2]

Personal Protective Equipment (PPE) Matrix

This system uses a "Barrier-in-Depth" approach.[1][2] Do not rely on a single layer of protection.[1][2][3]

Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient.[1][2] Fine organic powders can bypass side shields on glasses, and amides are known ocular irritants (Category 2A/2B).[1]
Dermal (Hands) Double Nitrile Gloves (Inner: 4 mil / Outer: 5-8 mil)Latex is prohibited. The lipophilic nature of the cyclohexyl ring can swell latex.[2] Nitrile offers superior resistance to organic permeation.[1][2] Double gloving creates a sacrificial outer layer for incidental contact.[1][2]
Respiratory Fume Hood (Primary)N95/P100 Respirator (Secondary)Engineering controls (Hood) are mandatory.[2] If weighing outside a hood, a fit-tested P100 is required to capture particulates <5 microns that can deeply penetrate alveolar spaces.[1][2]
Body Tyvek® Lab Coat or Apron Cotton lab coats can trap dust in the weave, creating a secondary exposure source during laundering.[1] Impervious sleeves/aprons prevent cuff contamination.[1][2]

Operational Protocols

A. The "Static-Free" Weighing Protocol

Handling dry organic powders often generates static electricity, causing "fly-away" powder that contaminates the balance and user.[1][2]

  • Engineering Setup: Place the analytical balance inside a certified chemical fume hood. Ensure face velocity is 80–100 fpm.

  • Static Neutralization: Use an ionizing fan or a Polonium-210 anti-static gun on the spatula and weigh boat before dispensing.[1][2]

    • Mechanism:[1][4][5][6] Neutralizing surface charge prevents the powder from repelling off the spatula, reducing airborne particulate generation.[1]

  • The "Closed Transfer" Method:

    • Tare the receiving vessel (flask) with a funnel in place.[2]

    • Transfer solid directly through the funnel.[1][2]

    • Do not carry an open weigh boat across the lab bench.

B. Reaction Setup & Solvent Handling

When dissolving this compound:

  • Solvent Choice: It is likely soluble in DCM (Dichloromethane), DMSO, or Ethyl Acetate.[1]

  • Exotherm Risk: Amide formation or hydrolysis can be exothermic.[1][2] When using this as an intermediate (e.g., hydrolysis to benzoic acid derivatives), add reagents slowly.[1][2]

  • Quenching: Treat reaction mixtures as having the same skin-permeation risks as the neat solid.[1][2]

Emergency Response & Waste Disposal

Spill Response Logic

Scenario: 500mg powder spill on the benchtop.

  • Isolate: Mark the area.[1][2] Do not create a draft (close hood sashes nearby).

  • Wet Wipe Method: Do not dry sweep.[1][2] Dry sweeping aerosolizes the chemical.[1][2]

    • Cover the spill with a paper towel dampened with a compatible solvent (Ethanol or Acetone) or soapy water.[2]

    • Wipe inwards from the periphery to the center.[2]

  • Decontamination: Clean surface with 10% aqueous detergent followed by an alcohol wipe to solubilize lipophilic residues.[1][2]

Disposal Classification
  • Waste Stream: Organic Hazardous Waste (Solid) .[2]

  • Labeling: Must be labeled "Toxic Organic Solid" unless specific testing proves otherwise.[1][2]

  • Destruction: Incineration is the required disposal method to ensure thermal destruction of the amide bond.[1] Do not drain dispose.

Visualized Workflow: Safe Handling Logic

The following diagram outlines the decision-making process for handling this compound, integrating the "Barrier-in-Depth" philosophy.

HandlingProtocol Start Start: Handling this compound RiskAssess Risk Assessment: Is the quantity > 100mg? Start->RiskAssess LowQty Quantity < 100mg RiskAssess->LowQty HighQty Quantity > 100mg RiskAssess->HighQty Hood Engineering Control: Standard Fume Hood LowQty->Hood PPE PPE Donning: 1. Nitrile Gloves (Double) 2. Goggles 3. Lab Coat Hood->PPE Iso Engineering Control: Powder Containment Hood or Static Control Required HighQty->Iso Iso->PPE Action Perform Weighing/Transfer (Use Anti-Static Gun) PPE->Action Waste Disposal: Solid Hazardous Waste (Incineration) Action->Waste

Caption: Decision logic for engineering controls and PPE based on quantity handled. Note the escalation to static control for larger quantities.

References

  • PubChem. (n.d.).[2] N-Cyclohexylbenzamide (Compound Summary). National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link]

    • Note: Used as a structural proxy for physicochemical properties (Lipophilicity/LogP).
    • Basis for nitrile glove recommendation over latex for organic amides.[1]

  • Occupational Safety and Health Administration (OSHA). (2012).[2] Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).[1][2][3] United States Department of Labor.[1][2] Retrieved from [Link][2]

    • Standard for GHS classification and labeling requirements.[1]

  • U.S. Environmental Protection Agency (EPA). (2023).[2] Management of Hazardous Waste Pharmaceuticals.[1][2] Retrieved from [Link][2]

    • Guidelines for incineration of organic intermedi

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.